3beta,5alpha,6beta-Trihydroxycholestane-d7
Description
Properties
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-UCHKBJBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3beta,5alpha,6beta-Trihydroxycholestane-d7 CAS number and properties
Advanced Quantitation of Niemann-Pick Type C Biomarkers via Isotope Dilution Mass Spectrometry
Executive Summary
This technical guide details the physicochemical properties, biological significance, and analytical application of 3beta,5alpha,6beta-Trihydroxycholestane-d7 (C-Triol-d7).[1] As the stable isotope-labeled internal standard (IS) for Cholestane-3β,5α,6β-triol (C-Triol), this molecule is critical for the precise quantification of oxysterols in biological matrices.[1]
Elevated plasma C-Triol is a primary biomarker for Niemann-Pick Type C (NPC) disease and Cerebrotendinous Xanthomatosis (CTX) .[1] Due to the low physiological concentrations of oxysterols and significant matrix interference in plasma, the use of a deuterated internal standard with identical extraction recovery and ionization efficiency—but distinct mass signature—is non-negotiable for clinical and research validity.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
3beta,5alpha,6beta-Trihydroxycholestane-d7 is a deuterated cholesterol metabolite.[2][3][4][5] The deuterium labeling is typically located on the side chain (C25, C26, C27) to ensure metabolic stability and prevent deuterium exchange during sample preparation.[1]
| Property | Specification |
| Chemical Name | Cholestane-3β,5α,6β-triol-d7 |
| Synonyms | 5α,6β-Dihydroxycholestanol-d7; C-Triol-d7 |
| CAS Number | 127684-07-5 |
| Molecular Formula | C₂₇H₄₁D₇O₃ |
| Molecular Weight | 427.71 g/mol |
| Exact Mass | 427.4043 Da |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in Methanol, Ethanol, Chloroform/Methanol (2:[6][7][8]1) |
| Purity | ≥98% (Isotopic purity typically ≥99%) |
| Storage | -20°C (Hygroscopic; store under inert gas) |
Structural Insight: The molecule features three hydroxyl groups at positions 3, 5, and 6.[9] The 5α,6β-diol moiety is characteristic of the hydrolysis of cholesterol 5,6-epoxides. The d7 labeling provides a +7 Da mass shift relative to the endogenous analyte (MW 420.67), allowing for clean spectral resolution in Mass Spectrometry.[1]
Part 2: Biological Context & Diagnostic Significance[1]
C-Triol is not a standard intermediate of cholesterol biosynthesis but a product of non-enzymatic or enzymatic autoxidation.
The Metabolic Pathway
In healthy physiology, cholesterol is converted to 5,6-epoxycholesterol by reactive oxygen species (ROS).[1] The enzyme Cholesterol Epoxide Hydrolase (ChEH) converts this epoxide into C-Triol.[1] In NPC disease, intracellular cholesterol trafficking defects lead to lysosomal accumulation, oxidative stress, and a massive upregulation of this pathway.[1]
Diagram 1: Metabolic Formation of C-Triol
Caption: The oxidative conversion of Cholesterol to C-Triol, upregulated in Niemann-Pick Type C due to lysosomal stress.[1]
Part 3: Analytical Methodology (LC-MS/MS)
Quantifying C-Triol is challenging due to its poor ionization efficiency in Electrospray Ionization (ESI) and low physiological abundance.[1] Two primary strategies exist: Derivatization (High Sensitivity) and Non-Derivatization (High Throughput).[1]
Protocol A: High-Sensitivity Derivatization (Recommended)
This method uses Dimethylglycine (DMG) or Picolinic Acid to tag the hydroxyl groups, dramatically increasing ionization efficiency in ESI(+) mode.[1]
Reagents:
-
Internal Standard: 3beta,5alpha,6beta-Trihydroxycholestane-d7 (1 µg/mL in Methanol).[1]
-
Derivatization Agent: Dimethylglycine (DMG), EDC, DMAP.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 50 µL of plasma/serum.[4]
-
Add 10 µL of C-Triol-d7 Internal Standard.[1]
-
Perform Liquid-Liquid Extraction (LLE) using 2 mL tert-butyl methyl ether (MTBE) or Chloroform/Methanol.[1]
-
Vortex (5 min) and Centrifuge (3000 x g, 5 min).
-
Evaporate the organic supernatant to dryness under Nitrogen (40°C).
-
-
Derivatization:
-
LC-MS/MS Parameters:
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for high-sensitivity quantification using DMG derivatization.
Part 4: Technical Considerations & Troubleshooting
1. Isotope Effect & Co-elution
Deuterated standards can sometimes elute slightly earlier than non-deuterated analytes on high-resolution C18 columns (the "deuterium isotope effect").[1]
-
Observation: C-Triol-d7 may elute 0.05–0.1 min before C-Triol.[1]
-
Solution: Ensure the integration window covers both peaks. The MRM specificity prevents cross-talk, but retention time alignment is crucial for automated processing.
2. Stability
C-Triol is prone to isomerization or dehydration if exposed to strong acids or excessive heat.
-
Handling: Avoid acidic extraction buffers. Use neutral solvents.
-
Storage: Keep stock solutions of C-Triol-d7 in Methanol at -20°C. Replace every 6 months or if degradation (dehydration peaks) is observed.
3. Matrix Interference
Plasma contains high levels of cholesterol (millimolar range) vs. C-Triol (nanomolar range).[1]
-
Critical Step: Efficient separation of cholesterol is vital. If cholesterol is not removed or separated chromatographically, it can suppress the ionization of the triol, even with the IS present.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91498, Cholestane-3beta,5alpha,6beta-triol. PubChem. Available at: [Link][1]
- Jiang, X., et al. (2011). Development of a sensitive and specific LC-MS/MS method for the quantification of cholestane-3β,5α,6β-triol and 7-ketocholesterol in plasma. Journal of Lipid Research.
-
Avanti Polar Lipids. 5α,6β-dihydroxycholestanol-d7 (700055P) Technical Data. Available at: [Link][1]
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific blood biomarkers for Niemann-Pick C1 disease.[1] Science Translational Medicine. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 3β,5α,6β-Trihydroxycholestane-d7 | CAS 127684-07-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cholestan-3β,5α,6β-triol | CymitQuimica [cymitquimica.com]
- 7. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3Beta,5Alpha,6Beta-Trihydroxycholestane-d7 [lgcstandards.com]
- 9. 3beta,5alpha,6beta-Trihydroxycholestane | CAS No- 1253-84-5 | NA [chemicea.com]
- 10. mdpi.com [mdpi.com]
3beta,5alpha,6beta-Trihydroxycholestane-d7 as a biomarker for Niemann-Pick Type C
The Role of 3 ,5 ,6 -Trihydroxycholestane-d7 in Isotope Dilution LC-MS/MS
Executive Summary: The Analytical Imperative
Niemann-Pick Type C (NPC) is a fatal neurodegenerative lysosomal storage disorder characterized by the sequestration of unesterified cholesterol.[1] The diagnosis has historically relied on the invasive and subjective filipin staining of skin fibroblasts. However, the discovery of Cholestane-3
This guide focuses on the critical role of the deuterated internal standard, Cholestane-3
Pathophysiological Context & Mechanism
To understand the assay, one must understand the analyte. In NPC1/NPC2 deficient cells, cholesterol trafficking is stalled in the late endosome/lysosome. This accumulated unesterified cholesterol undergoes non-enzymatic auto-oxidation, specifically forming C-triol.
Unlike enzymatic oxysterols (e.g., 24S-hydroxycholesterol), C-triol is a direct marker of the oxidative stress burden caused by the cholesterol traffic jam.
Mechanism of Formation
-
Accumulation: Unesterified cholesterol builds up in lysosomes.
-
ROS Attack: Reactive Oxygen Species (ROS) attack the
5 double bond. -
Epoxidation: Formation of 5,6-epoxycholesterol (5,6-EC).
-
Hydrolysis: Acidic hydrolysis (facilitated by the lysosomal pH) opens the epoxide ring to form the stable 3
,5 ,6 -triol .
Figure 1: The pathophysiological cascade leading to the formation of C-triol in Niemann-Pick Type C.
The Internal Standard: Why d7?
In Isotope Dilution Mass Spectrometry (IDMS), the choice of internal standard (IS) dictates the accuracy of the method. Cholestane-3
Technical Justification for d7
-
Mass Shift (+7 Da): A d7 label (typically on the side chain at positions 25, 26, and 27) provides a mass shift of +7 Daltons. This is crucial because it moves the IS signal well beyond the natural isotopic envelope (M+1, M+2) of the endogenous analyte, preventing "cross-talk" or signal interference.
-
Chromatographic Co-elution: Being chemically identical except for the deuterium isotopes, C-triol-d7 co-elutes with endogenous C-triol. This means the IS experiences the exact same matrix suppression and ionization efficiency variations as the analyte at the exact moment of detection.
-
Carrier Effect: In low-concentration samples, the IS can act as a "carrier," preventing the adsorption of the trace analyte to glass vials or instrument tubing.
Analytical Methodology: LC-ESI-MS/MS
While Atmospheric Pressure Chemical Ionization (APCI) allows for label-free detection, Electrospray Ionization (ESI) following derivatization is the preferred method for high-sensitivity clinical applications. The poor ionization of neutral sterols in ESI necessitates derivatization.
Recommended Protocol: Dimethylglycine (DMG) Derivatization This method targets the hydroxyl groups, enhancing ionization efficiency by introducing a pre-charged or easily protonated nitrogen moiety.
4.1 Reagents & Materials[2][3]
-
Analyte: Cholestane-3
,5 ,6 -triol standard.[4][5][6][7][8][9][10][11] -
Internal Standard: Cholestane-3
,5 ,6 -triol-d7 (100 ng/mL working solution).[6] -
Derivatization Reagents: N,N-Dimethylglycine (DMG), EDC (coupling agent), DMAP (catalyst).
-
Matrix: Human Plasma (EDTA).
4.2 Step-by-Step Workflow
Step 1: Sample Preparation & Extraction
-
Aliquot 50
L of plasma into a 1.5 mL Eppendorf tube. -
Add 10
L of C-triol-d7 IS working solution. Critical: Equilibration allows the IS to bind to plasma proteins similarly to the analyte. -
Perform protein precipitation/extraction by adding 200
L of Acetonitrile . -
Vortex vigorously for 30 seconds; Centrifuge at 14,000 x g for 10 minutes.
-
Transfer supernatant to a clean glass vial and evaporate to dryness under Nitrogen at 40°C.
Step 2: Derivatization (DMG Esterification)
-
Reconstitute the dried residue in 100
L of Pyridine containing 0.4 M DMG, 0.4 M EDC, and 0.1 M DMAP. -
Seal and incubate at 50°C for 60 minutes .
-
Mechanism: The DMG reacts with the secondary hydroxyl at C3 (and potentially C6), adding a dimethylamino group that is easily protonated
. -
Quench reaction (optional depending on specific lab SOP) or evaporate and reconstitute in Mobile Phase (50:50 MeOH:H2O).
Step 3: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.
-
Gradient: Steep ramp from 50% B to 95% B over 5 minutes.
4.3 Mass Spectrometry Parameters (MRM)
The following table outlines typical Multiple Reaction Monitoring (MRM) transitions for the DMG-derivatized analyte. Note that transitions may vary slightly based on whether mono- or di-esters are targeted.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| C-triol-DMG | 590.5 | 505.4 | 35 | Analyte (Quant) |
| C-triol-d7-DMG | 597.5 | 512.4 | 35 | Internal Standard |
| 7-Ketocholesterol | 486.4 | 401.3 | 30 | Secondary Marker |
Note: Precursor masses assume a mono-DMG derivative (+85 Da shift approx). Exact masses must be tuned on the specific instrument.
Figure 2: The Isotope Dilution LC-MS/MS Workflow for C-triol Quantitation.
Data Interpretation & Validation Criteria
To ensure scientific integrity, the assay must be validated against FDA/EMA bioanalytical guidelines.
5.1 Linearity and Range
-
Calibration Curve: 1.0 ng/mL to 500 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
; Back-calculated standards within of nominal.
5.2 Diagnostic Cut-offs
While values vary between laboratories, the following consensus ranges are generally observed:
-
Healthy Control: < 10 - 20 ng/mL
-
NPC1/NPC2 Positive: > 40 - 50 ng/mL
-
Gray Zone (Carriers/LAL-D): 20 - 40 ng/mL
Critical Note: C-triol is highly sensitive but can be elevated in Lysosomal Acid Lipase Deficiency (LAL-D) and Cerebrotendinous Xanthomatosis (CTX). It should be used as a first-line screen, confirmed by genetic testing (NPC1/NPC2 sequencing).
5.3 Stability & Handling
C-triol is an ex vivo oxidation artifact if samples are mishandled.
-
False Positives: Can occur if plasma is left at room temperature for >4 hours without antioxidant protection (BHT).
-
Protocol: Separate plasma immediately (within 1 hour) and freeze at -80°C.
References
-
Jiang, X., et al. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research.[2]
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific biomarkers for Niemann-Pick C1 disease. Science Translational Medicine.
-
Cayman Chemical. Oxysterol Derivatization MaxSpec® Kit Product Information.
-
Pajares, S., et al. (2015). Cholestane-3
,5 ,6 -triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency.[4] Journal of Lipid Research.[2] -
Griffiths, W. J., & Wang, Y. (2020). Oxysterol Analysis: The Current Status. Journal of Steroid Biochemistry and Molecular Biology.
Sources
- 1. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPC Diagnostic Test | Metabolomics | Washington University in St. Louis [metabolomics.wustl.edu]
- 6. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ldh.la.gov [ldh.la.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure of Cholestane-3beta,5alpha,6beta-triol-d7
Technical Guide: Cholestane-3 ,5 ,6 -triol-d7
Core Identity & Analytical Application in Niemann-Pick Type C (NPC) Research [1][2]
Chemical Identity & Stereochemical Logic[1][2]
Cholestane-3
Structural Specifications
-
IUPAC Name: (
)-Cholestane-25,26,26,26,27,27,27- -3,5,6-triol[1][2] -
Molecular Formula:
[1][2] -
Molecular Weight: ~427.7 g/mol (compared to 420.7 g/mol for the unlabeled form)[1][2]
-
CAS Number: 127684-07-5 (Labeled), 1253-84-5 (Unlabeled)[1][2]
Stereochemical Causality
The biological and analytical behavior of C-triol is dictated by its specific stereochemistry at the A/B ring junction.[3]
-
5
-Configuration (Trans-Fusion): The A/B rings are fused in a trans configuration. This creates a flatter, more rigid steroid nucleus compared to the "bent" 5 (cis) configuration found in bile acids.[1][2] This rigidity is critical for its intercalation into membrane bilayers, mimicking cholesterol.[1][2] -
3
, 5 , 6 Triol Arrangement:-
The 3
-OH is equatorial, inherited from cholesterol.[1][2] -
The 5
-OH is axial (tertiary).[1][2] -
The 6
-OH is axial.[1][2] -
Mechanism of Formation: This specific isomer arises from the hydrolysis of cholesterol-5
,6 -epoxide .[1][2] The epoxide ring opening is acid-catalyzed and proceeds via a trans-diaxial mechanism.[1][2] The nucleophile (water) attacks the C6 position from the -face (backside attack), resulting in a 6 -hydroxyl group, while the epoxide oxygen remains at C5 as the 5 -hydroxyl group.[1][2]
-
Deuterium Labeling Logic ( )
The
-
Location:
(Isopropyl tail).[1][2] -
Why this pattern?
-
Metabolic Stability: The side-chain methyls are chemically inert under standard extraction and derivatization conditions (unlike protons alpha to hydroxyls or ketones).[1][3]
-
No Exchange: Deuterium at these positions does not exchange with protic solvents.[1]
-
Retention Time Matching: The remote location of the isotopes ensures that the
analog co-elutes (or elutes very closely) with the analyte in Reverse-Phase LC, compensating perfectly for matrix effects during ESI-MS/MS.
-
Metabolic Pathway & Biomarker Significance[1][4][5]
C-triol is not a standard metabolic intermediate but a marker of oxidative stress and lysosomal dysfunction . In healthy cells, cholesterol-5,6-epoxides are efficiently cleared.[1][2] In NPC pathology, transport blockages lead to accumulation and subsequent hydrolysis.[1]
Diagram 1: Metabolic Formation of C-Triol
This pathway illustrates the non-enzymatic and enzymatic conversion of Cholesterol to C-Triol, highlighting the specific stereochemical inversion.[2]
Caption: Pathological conversion of Cholesterol to C-Triol via the 5,6-epoxide intermediate. The trans-diaxial hydrolysis is the rate-limiting step in biomarker accumulation.[1][2]
Analytical Application: LC-MS/MS Quantification
Quantifying C-triol is challenging due to its neutral nature (poor ionization in ESI) and low physiological concentrations.[1][2] The "Gold Standard" protocol utilizes Dimethylglycine (DMG) derivatization to introduce a pre-charged quaternary ammonium group, significantly enhancing sensitivity.[1][2]
Experimental Protocol: DMG Derivatization
Objective: Convert neutral C-triol into a highly ionizable species for trace-level detection.
Reagents:
-
Internal Standard: C-triol-
(10 ng/mL in methanol).[1][2][3] -
Derivatization Mix: Dimethylglycine (DMG), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-Dimethylaminopyridine).[1][2]
Step-by-Step Methodology:
-
Extraction: Add 10
L of C-triol- IS to 50 L plasma. Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE).[1][2] Vortex, centrifuge, and collect the organic layer.[1][2] Evaporate to dryness under . -
Derivatization Reaction: Reconstitute residue in 50
L of Pyridine containing DMG (0.4 M), EDC (0.4 M), and DMAP (0.1 M). -
Incubation: Heat at 60°C for 45 minutes . Note: This ensures complete reaction of the accessible 3
-OH. The hindered 5 and 6 hydroxyls are less reactive, often resulting in the mono-ester as the major product.[2] -
Quenching: Stop reaction with water/methanol.
-
Analysis: Inject onto LC-MS/MS (C18 column).
Mass Spectrometry Parameters (MRM)
The DMG derivative produces a dominant precursor ion
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| C-Triol-DMG | 35 | Analyte | ||
| C-Triol- | 35 | Internal Standard |
Note: The mass shift of +7 Da (506 vs 513) confirms the
Diagram 2: Analytical Workflow Logic
This flowchart visualizes the critical decision points in the sample preparation and analysis pipeline.
Caption: Workflow for C-triol quantification. The derivatization step is critical for ionizing the neutral sterol backbone.
Stability & Handling (Self-Validating Protocols)
To ensure data integrity, the following stability factors must be controlled. These protocols act as self-validating checks—if the IS signal varies significantly, the sample integrity is compromised.
| Parameter | Critical Insight | Mitigation Protocol |
| Acid Sensitivity | The 3 | Avoid strong acids during extraction.[1] Use neutral solvents (MTBE, Chloroform).[1][2] |
| Hygroscopicity | The pure solid is hygroscopic due to the three hydroxyl groups.[3] | Store desiccated at -20°C . Allow vial to reach room temp before opening to prevent condensation.[1] |
| Isotopic Purity | Commercial | Blank Check: Run a high-concentration IS-only sample.[1][2] If a peak appears in the analyte channel (506 -> 104), the IS is impure or "crosstalk" is occurring.[1][2] |
References
-
Jiang, X., Sidhu, R., et al. (2011).[1][2][5] "A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma."[1][2][5] Journal of Lipid Research, 52(7), 1435-1445.[1][2] Retrieved from [Link][1]
-
Pajares, S., et al. (2015).[1][2] "Cholestane-3
,5 ,6 -triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency."[1][2][6][7] Journal of Lipid Research, 56(10), 1926-1935.[1][2] Retrieved from [Link] -
LIPID MAPS. (2007).[1] Sterols Mass Spectra Protocol. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 1253-84-5: Cholestane-3β,5α,6β-triol | CymitQuimica [cymitquimica.com]
- 3. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Metabolic Pathway Analysis Using 3β,5α,6β-Trihydroxycholestane-d7
Abstract
The precise quantification of endogenous molecules is paramount in understanding the intricate web of metabolic pathways that govern cellular function and disease pathogenesis. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the application of 3β,5α,6β-Trihydroxycholestane-d7 as a stable isotope-labeled internal standard for the analysis of cholesterol and bile acid metabolism. We will explore the foundational principles of isotope dilution mass spectrometry, detail robust experimental protocols from sample preparation to LC-MS/MS analysis, and discuss the interpretation of quantitative data to elucidate metabolic flux. This document is designed to serve as a practical and authoritative resource, grounded in field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Significance of Cholestane-triol and its Deuterated Analog
Cholesterol metabolism is a cornerstone of human physiology, with its dysregulation implicated in a host of pathologies, from cardiovascular disease to neurodegenerative disorders.[1][2] Bile acid synthesis, occurring primarily in the liver, represents a major catabolic pathway for cholesterol.[3][4] Within this complex network, specific intermediates serve as critical nodes and biomarkers. One such molecule is cholestane-3β,5α,6β-triol (C-triol), an oxysterol formed from the hydration of cholesterol-5,6-epoxides.[5][6] Elevated levels of C-triol have been identified as a key biomarker in certain lysosomal storage disorders like Niemann-Pick type C (NP-C) disease, making its accurate quantification a clinical and research imperative.[7][8]
To achieve the high accuracy and precision required for such analyses, especially in complex biological matrices like plasma or tissue, the use of a stable isotope-labeled internal standard (IS) is the gold standard.[9][10] 3β,5α,6β-Trihydroxycholestane-d7 is the deuterated analog of C-triol. Its near-identical physicochemical properties ensure it behaves like the endogenous analyte during sample extraction, chromatography, and ionization, while its mass shift allows for distinct detection by a mass spectrometer.[11][12] This guide focuses on leveraging this powerful tool for robust metabolic pathway analysis.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The bedrock of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). This technique is renowned for its ability to mitigate the three primary sources of analytical variability: sample preparation losses, matrix effects, and instrumental drift.[13][14][15]
The process involves adding a known quantity of the deuterated internal standard (3β,5α,6β-Trihydroxycholestane-d7) to the unknown sample at the very beginning of the workflow.[10] Because the deuterated IS and the endogenous analyte are chemically identical, any loss or variation encountered during the subsequent steps—be it incomplete extraction, ion suppression in the mass spectrometer source, or fluctuations in injection volume—will affect both compounds equally.[9][12] Consequently, the ratio of the endogenous analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's initial concentration.[10]
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust method for the quantification of C-triol in human plasma. The inclusion of calibration standards and quality control (QC) samples at multiple concentrations ensures the method is self-validating, providing trust and confidence in the final data.
Materials and Reagents
-
Analytes: 3β,5α,6β-Trihydroxycholestane (C-triol) and 3β,5α,6β-Trihydroxycholestane-d7 (C-triol-d7).
-
Solvents: HPLC-grade or higher Acetonitrile, Methanol, Isopropanol, Water, Formic Acid.
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis PRiME HLB) or liquid-liquid extraction solvents (e.g., Ethyl Acetate, Hexane). [5][16]* Biological Matrix: Human plasma (K2EDTA).
-
Labware: Polypropylene tubes, 96-well plates, autosampler vials.
Preparation of Standards and QCs
-
Stock Solutions: Prepare individual stock solutions of C-triol and C-triol-d7 in methanol at 1 mg/mL.
-
Working Solutions:
-
Calibration Standards: Serially dilute the C-triol stock solution to create a series of working standards. These will be spiked into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to create a calibration curve (e.g., 0.5 - 200 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a C-triol-d7 working solution (e.g., 500 ng/mL) in methanol. This will be added to all samples, calibrators, and QCs.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the C-triol stock into a pooled plasma matrix. These are treated as unknown samples to assess the accuracy and precision of the assay. [17]
-
Sample Preparation: Solid Phase Extraction (SPE)
This workflow is designed for high-throughput analysis using a 96-well plate format.
-
Sample Aliquoting: Pipette 50 µL of samples, calibrators, and QCs into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the C-triol-d7 IS working solution to every well.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each well to precipitate proteins. Mix thoroughly and centrifuge.
-
SPE Conditioning: Condition an SPE plate by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Transfer the supernatant from the protein precipitation step to the conditioned SPE plate.
-
Washing: Wash the SPE plate with a weak organic solvent (e.g., 1 mL of 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Seal the plate for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for quantifying low-level endogenous metabolites. [18][19]
Liquid Chromatography
The goal of chromatography is to separate the analyte of interest from other endogenous compounds to minimize matrix effects.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic sterol molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid | Strong organic phase for eluting sterols. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 50% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient is essential for eluting strongly retained compounds while separating from early-eluting interferences. |
Mass Spectrometry
Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
| Parameter | C-triol (Analyte) | C-triol-d7 (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 389.3 [M+H-H₂O]⁺ | m/z 396.3 [M+H-H₂O]⁺ |
| Product Ion (Q3) | m/z 161.1 | m/z 161.1 |
| Collision Energy | Optimized | Optimized |
| Dwell Time | 100 ms | 100 ms |
Note: Oxysterols often lose one or more water molecules during ionization. The exact m/z values should be confirmed by direct infusion of standards on the specific instrument used. The product ion is often a common fragment from the sterol ring structure.
Data Analysis and Interpretation
-
Integration: Integrate the chromatographic peaks for both the C-triol and C-triol-d7 MRM transitions.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all samples, calibrators, and QCs.
-
Calibration Curve: Plot the peak area ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting. The R² value should be >0.99 for a valid curve.
-
Quantification: Determine the concentration of C-triol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Validation: The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run. [17] By comparing the quantified C-triol levels across different experimental groups (e.g., disease model vs. control), researchers can draw conclusions about the activity of the metabolic pathways involved. An increase in C-triol could indicate heightened oxidative stress or a blockade in downstream metabolic pathways, providing valuable insights for drug development and disease mechanism studies. [8][20]
Conclusion
The use of 3β,5α,6β-Trihydroxycholestane-d7 as an internal standard in an IDMS workflow represents the pinnacle of analytical rigor for studying cholesterol metabolism. This guide provides the scientific rationale, a detailed experimental framework, and the necessary context for its successful implementation. By adhering to these principles of validated, robust bioanalysis, researchers can generate high-quality, reproducible data, accelerating our understanding of metabolic diseases and the development of novel therapeutics.
References
- Jian, W., Kang, L., Connolly, T., & Weng, N. (2017). LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma. Journal of Chromatography B, 1064, 49-55.
- Honda, A., et al. (2007). Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism. Journal of Chromatography B, 856(1-2), 15-9.
- Celerion. (n.d.). Development of a New LC MS/MS Assay to Determine 7α hydroxy 4 cholesten 3 one C4, a Bile Acid Synthesis Biomarker in Human Serum. Celerion.
- Honda, A., et al. (2007). Highly sensitive quantification of 7alpha-hydroxy-4-cholesten-3-one in human serum by LC-ESI-MS/MS. Journal of Lipid Research.
- ResearchGate. (n.d.). Novel LC–MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma. ResearchGate.
- ResearchGate. (n.d.). Biosynthesis of bile acid A from cholestane-3β,5α,6β-triol. ResearchGate.
- Creative Proteomics. (n.d.). Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions. Creative Proteomics.
- ResearchGate. (n.d.). Total serum cholesterol by isotope dilution/mass spectometry: A candidate definitive method. ResearchGate.
- ScienceOpen. (2018). Analytical methods for cholesterol quantification. ScienceOpen.
- PubMed. (1991). Determination of serum cholesterol by isotope dilution mass spectrometry with a benchtop capillary gas chromatograph/mass spectrometer: comparison with the National Reference System's Definitive and Reference Methods. PubMed.
- ResearchGate. (n.d.). Quantification of cholesterol in human serum by isotope dilution liquid chromatography/mass spectrometry. ResearchGate.
- MDPI. (1989). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI.
- SCIEX. (n.d.). Bile acid analysis. SCIEX.
- Semantic Scholar. (n.d.). Isotope dilution/mass spectrometry of serum cholesterol with [3,4-13C]cholesterol: proposed definitive method. Semantic Scholar.
- Frontiers. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers.
- PMC. (n.d.). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC.
- IJRPS. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJRPS.
- PubMed. (1968). Biologic studies of cholestane-3-beta,5-alpha,6-beta-triol and its derivatives. 3. The metabolic fate and metabolites of cholestane-3-beta,5-alpha,6-beta-triol in animals. PubMed.
- ScienceOpen. (2018). Cholesterol metabolism pathways – are the intermediates more important than the products?. ScienceOpen.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. BenchChem.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Journal of Neuroscience. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience.
- Frontiers. (2025). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers.
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- PMC. (n.d.). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. PMC.
- MDPI. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. MDPI.
- PubMed. (2016). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. PubMed.
Sources
- 1. Bile acid analysis [sciex.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 5. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. celerion.com [celerion.com]
- 17. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant | Journal of Neuroscience [jneurosci.org]
Technical Guide: Applications of Deuterated Oxysterols in Cholesterol Oxidation Research
Executive Summary
Oxysterols—oxidized derivatives of cholesterol—serve as critical biomarkers in neurodegeneration, atherosclerosis, and immunology.[1] However, their analysis is plagued by two fundamental challenges: low physiological abundance (nanomolar range) and artifactual generation (ex vivo auto-oxidation of cholesterol).
This guide details the application of Deuterated Oxysterols as the definitive solution to these challenges. By functioning as stable isotope internal standards (IS) and metabolic tracers, deuterated congeners enable Isotope Dilution Mass Spectrometry (ID-MS)—the gold standard for quantification. This document provides actionable protocols for distinguishing enzymatic vs. non-enzymatic oxidation, executing Enzyme-Assisted Derivatization for Sterol Analysis (EADSA), and mapping metabolic flux.
Part 1: The Artifact Problem & The Deuterium Solution
Cholesterol auto-oxidizes rapidly upon exposure to air, light, or heat during sample preparation, generating "artifactual" oxysterols (e.g., 7-ketocholesterol, 7
The Mechanism of Artifact Control
Deuterated standards (e.g.,
-
Protocol Rule: Spiking the deuterated IS immediately upon tissue/plasma collection allows the analyst to normalize for extraction losses and ionization suppression.
-
differentiation: If
-Cholesterol is used as a tracer in vivo, any -oxysterols found ex vivo that do not match the biological isotopic ratio can be flagged as processing artifacts.
Diagram: Distinguishing Enzymatic vs. Non-Enzymatic Pathways
The following diagram illustrates the divergence between biological signaling molecules and oxidative artifacts.
Figure 1: Divergence of cholesterol oxidation. Enzymatic pathways yield bioactive lipids, while auto-oxidation yields cytotoxic markers often confounded by ex vivo artifacts.
Part 2: Quantification via Isotope Dilution Mass Spectrometry (ID-MS)
ID-MS relies on the "Carrier Effect," where the excess deuterated standard acts as a carrier for the trace analyte through the chromatographic column, preventing adsorption losses and normalizing ionization efficiency in the MS source.
Selection of Deuterated Standards
Not all standards are equal. The position of the deuterium label is critical to prevent loss during fragmentation or metabolic exchange.
| Analyte | Recommended Standard | Label Position | Reason for Selection |
| 24S-Hydroxycholesterol | Side-chain (C25, C26, C27) | Stable; avoids loss during steroid nucleus fragmentation. | |
| 27-Hydroxycholesterol | Side-chain (C26/C27) | Distinguishes from 25-HC; stable during derivatization. | |
| 7-Ketocholesterol | Ring B / Side chain | Essential for tracking auto-oxidation; | |
| 4 | C25, C26, C27 | Marker for CYP3A4 activity; requires high-purity standard to avoid interference. |
Part 3: Experimental Protocol (EADSA Method)
The Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is the industry-leading protocol (pioneered by Griffiths/Wang et al.) for enhancing ionization of neutral oxysterols in LC-MS.
Principle
-
Oxidation: Cholesterol Oxidase converts 3
-hydroxy-5-ene sterols into 3-oxo-4-ene sterols.[2][3][4] -
Derivatization: Girard P (GP) hydrazine reacts with the newly formed ketone to add a permanently charged quaternary ammonium group.
-
Result: Increases MS sensitivity by 100-1000x compared to underivatized sterols.
Step-by-Step Workflow
Reagents:
-
Extraction Solvent: Ethanol or Methanol (LC-MS grade).
-
Antioxidant Mix: 50
g/mL BHT (Butylated hydroxytoluene) + EDTA (to chelate metals that catalyze oxidation). -
Derivatization Agent: Girard P reagent (chloride salt).[2]
Protocol:
-
Sample Preparation & Spiking (The Critical Step):
-
Add 100
L plasma/tissue homogenate to a glass vial. -
IMMEDIATELY add 10
L of Deuterated Internal Standard Mix (100 nM each of -24S-HC, -7-KC, etc.). -
Rationale: Spiking before extraction corrects for recovery efficiency.
-
Add 2 mL Ethanol containing BHT/EDTA. Vortex and sonicate.
-
-
Solid Phase Extraction (SPE) - Purification:
-
Load supernatant onto a C18 SPE cartridge (pre-conditioned with methanol/water).
-
Wash with 35% methanol (removes salts/proteins).
-
Elute oxysterols with 100% Ethanol or Isopropanol.
-
Dry under nitrogen stream.[6]
-
-
Enzyme-Assisted Oxidation:
-
Girard P Derivatization:
-
Add 150 mg Girard P reagent + 5% Acetic Acid in Methanol.[2]
-
Incubate at Room Temperature for overnight (or 60°C for 1 hour).
-
Result: All oxysterols now carry a permanent positive charge (
, not ).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH).
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Detection: MRM (Multiple Reaction Monitoring).
-
Target: Monitor the transition of the GP-derivative (typically neutral loss of pyridine ring).
-
Diagram: EADSA Workflow Logic
Figure 2: The EADSA workflow. Note the critical early addition of deuterated standards to validate the entire extraction process.
Part 4: Data Interpretation & Calculation
To ensure scientific integrity, quantification must use the Response Factor (RF) derived from the deuterated standard.
Calculation Formula
Where:
- = Concentration of the biological oxysterol.
- = Concentration of the Deuterated Internal Standard (known constant).
- = Integrated peak area from the chromatogram.
- = Response Factor (typically ~1.0 for deuterated analogs, but must be verified).
Quality Control Checks (Self-Validating)
-
Retention Time Shift: Deuterated standards typically elute slightly earlier than non-deuterated analytes on C18 columns (due to slightly lower lipophilicity). This shift (0.05 - 0.1 min) confirms the peak identity.
-
Isotopic Overlap: Ensure the
signal does not contribute to the channel (and vice versa). For standards, the mass shift is usually sufficient to avoid M+2 overlap.
References
-
Griffiths, W. J., & Wang, Y. (2020). "Sterol analysis by isotope dilution mass spectrometry." Methods in Molecular Biology. Link
-
McDonald, J. G., et al. (2012). "Extraction and analysis of sterols in biological matrices by liquid chromatography–mass spectrometry." Methods in Enzymology. Link
-
Schött, H. F., & Lütjohann, D. (2015).[7] "Validation of an isotope dilution gas chromatography–mass spectrometry method for combined analysis of oxysterols." Steroids.[2][3][4][6][8][9][10][11][12][13] Link
-
Yutuc, E., et al. (2021). "Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism."[14] Proceedings of the National Academy of Sciences (PNAS). Link
-
Björkhem, I., et al. (2002). "Oxysterols: Friends, Foes, or Just Fellow Passengers?" Arteriosclerosis, Thrombosis, and Vascular Biology. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. sfrbm.org [sfrbm.org]
- 3. pnas.org [pnas.org]
- 4. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deep Mining of Oxysterols and Cholestenoic Acids in Human Plasma and Cerebrospinal Fluid: Quantification using Isotope Dilution Mass Spectrometry - UCL Discovery [discovery.ucl.ac.uk]
- 9. journals.physiology.org [journals.physiology.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry reveals that oxysterols are secreted from non-alcoholic fatty liver disease induced organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Literature review of Cholestane-3β,5α,6β-triol in Cerebrotendinous Xanthomatosis
An In-depth Technical Guide to Cholestane-3β,5α,6β-triol in Cerebrotendinous Xanthomatosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder stemming from mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase.[1][2] This enzymatic deficiency disrupts the normal bile acid synthesis pathway, leading to a systemic accumulation of cholesterol and cholestanol, particularly in the brain, tendons, and eye lenses.[3][4] A key consequence of this metabolic blockade is the shunting of cholesterol into alternative pathways, resulting in the formation and accumulation of unique metabolites, most notably cholestane-3β,5α,6β-triol. This guide provides a comprehensive technical overview of the biosynthesis, pathophysiology, and clinical significance of cholestane-3β,5α,6β-triol in CTX. It will detail its role as a crucial biomarker for diagnosis and therapeutic monitoring, outline analytical methodologies for its quantification, and discuss its potential contribution to the pathology of the disease.
The Genetic and Biochemical Basis of Cerebrotendinous Xanthomatosis
CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency of the sterol 27-hydroxylase enzyme.[4] This enzyme is a critical component of the alternative (acidic) pathway of bile acid synthesis, which is responsible for the conversion of cholesterol into chenodeoxycholic acid (CDCA).[3][5] The deficiency of sterol 27-hydroxylase has two major consequences: a significant reduction in the synthesis of CDCA and a subsequent loss of negative feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic (neutral) bile acid synthesis pathway.[6] This dysregulation leads to the overproduction of intermediates in the classic pathway, which are then shunted into alternative metabolic routes, leading to the formation of cholestanol and various bile alcohols.[6]
Biosynthesis of Cholestane-3β,5α,6β-triol
In the context of CTX, the accumulation of cholesterol and its precursors, coupled with the block in the alternative bile acid pathway, facilitates the formation of cholestane-3β,5α,6β-triol. While the precise enzymatic steps are not fully elucidated, its formation is understood to be a result of the oxidation of accumulated cholesterol. This process is not a feature of normal cholesterol metabolism but rather a pathological consequence of the enzymatic defect in CTX. The structure of cholestane-3β,5α,6β-triol, a trihydroxylated sterol, makes it a distinct and measurable indicator of this metabolic dysregulation.
Pathophysiological Role and Clinical Manifestations
The accumulation of cholestanol and bile alcohols, including cholestane-3β,5α,6β-triol, in various tissues is central to the clinical manifestations of CTX.[4] These include infantile-onset diarrhea, childhood-onset cataracts, tendon xanthomas in adolescence, and progressive neurological dysfunction in adulthood.[1][4] Neurological symptoms can be diverse, encompassing ataxia, dementia, psychiatric disorders, and epilepsy.[2]
While cholestanol is considered the primary pathogenic molecule in CTX, emerging evidence suggests that other accumulated metabolites, such as cholestane-3β,5α,6β-triol, may also contribute to the disease's pathology.[7] Studies have shown that cholestane-3β,5α,6β-triol can induce inflammatory responses and specific forms of cell death, such as pyroptosis, which could play a role in the chronic inflammation and tissue damage observed in CTX.[7][8]
Cholestane-3β,5α,6β-triol as a Biomarker
The significant elevation of cholestane-3β,5α,6β-triol in the plasma of CTX patients makes it a valuable biomarker for the disease.[9][10] While elevated plasma cholestanol is the hallmark diagnostic feature of CTX, the measurement of cholestane-3β,5α,6β-triol can provide additional diagnostic confirmation.[1][6]
It is important to note that elevated levels of cholestane-3β,5α,6β-triol are not entirely specific to CTX and can also be observed in other lipid storage disorders, such as Niemann-Pick disease type C (NPC) and lysosomal acid lipase (LAL) deficiency.[9][10] Therefore, a comprehensive analysis of sterol profiles, in conjunction with clinical findings and genetic testing, is crucial for an accurate diagnosis.
Quantitative Data on Cholestane-3β,5α,6β-triol Levels
The following table summarizes typical plasma concentrations of cholestane-3β,5α,6β-triol in healthy individuals and patients with CTX.
| Population | Mean Plasma Cholestane-3β,5α,6β-triol Concentration (ng/mL) | Reference |
| Healthy Controls | 25.61 ± 9.2 | [11] |
| CTX Patients (Untreated) | Significantly elevated (5-10 fold increase) | [12] |
Therapeutic Intervention and Monitoring
The standard of care for CTX is lifelong replacement therapy with chenodeoxycholic acid (CDCA).[6][13] CDCA therapy addresses the primary biochemical defect by restoring the deficient bile acid pool.[14] This has several beneficial effects:
-
Negative Feedback Regulation: CDCA re-establishes the negative feedback inhibition of cholesterol 7α-hydroxylase, thereby reducing the overall flux through the classic bile acid synthesis pathway.[15][16]
-
Reduced Precursor Accumulation: By downregulating the classic pathway, the production and accumulation of cholestanol and bile alcohols, including cholestane-3β,5α,6β-triol, are significantly reduced.[13][15]
Monitoring the levels of plasma cholestanol and cholestane-3β,5α,6β-triol is essential to assess the efficacy of CDCA therapy and ensure patient compliance. A significant decrease in these biomarkers is indicative of a positive therapeutic response.[13]
Analytical Methodologies for Quantification
Accurate quantification of cholestane-3β,5α,6β-triol in biological matrices is critical for the diagnosis and management of CTX. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][17]
Representative Experimental Protocol: GC-MS Analysis of Plasma Cholestane-3β,5α,6β-triol
The following is a representative protocol for the quantification of cholestane-3β,5α,6β-triol in human plasma using GC-MS.[12]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., deuterated cholestane-3β,5α,6β-triol).
- Perform alkaline saponification to release the sterols from their esterified forms.
2. Extraction:
- Extract the saponified sample with an organic solvent such as carbon tetrachloride.
- Evaporate the organic layer to dryness under a stream of nitrogen.
3. Derivatization:
- Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the hydroxyl groups of the sterols into trimethylsilyl (TMS) ethers. This step increases the volatility and thermal stability of the analytes for GC analysis.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a fused silica capillary column with a nonpolar stationary phase.
- Use a temperature gradient program to separate the different sterols based on their boiling points and interactions with the stationary phase.
- The eluting compounds are then introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) is typically used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the TMS-derivatized cholestane-3β,5α,6β-triol and the internal standard.
5. Data Analysis:
- Construct a calibration curve using known concentrations of cholestane-3β,5α,6β-triol.
- Calculate the concentration of cholestane-3β,5α,6β-triol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Biochemical Pathways and Workflows
Biochemical Pathway of Cholestane-3β,5α,6β-triol Formation in CTX
Caption: Dysregulated bile acid synthesis in CTX leading to metabolite accumulation.
Analytical Workflow for Cholestane-3β,5α,6β-triol Quantification
Caption: Workflow for GC-MS quantification of Cholestane-3β,5α,6β-triol.
Conclusion and Future Directions
Cholestane-3β,5α,6β-triol is a significant metabolite in the pathophysiology of Cerebrotendinous Xanthomatosis. Its accumulation is a direct consequence of the genetic defect in the CYP27A1 gene and the subsequent dysregulation of bile acid synthesis. It serves as a valuable biomarker for the diagnosis and therapeutic monitoring of CTX, with established analytical methods for its reliable quantification. Future research should focus on further elucidating the specific pathological roles of cholestane-3β,5α,6β-triol in the development of clinical manifestations in CTX, particularly its contribution to neurodegeneration and inflammation. A deeper understanding of its downstream effects may open avenues for novel therapeutic strategies beyond bile acid replacement therapy.
References
- Frontiers. (n.d.). Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment.
- Nie, S., Chen, G., Cao, X., & Zhang, Y. (2014). Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management. Orphanet Journal of Rare Diseases, 9, 179.
- J-Stage. (n.d.). Pathophysiology of cerebrotendinous xanthomatosis.
- EBSCO. (n.d.). Cerebrotendinous xanthomatosis.
- Pajares, S., Arias, A., García-Villoria, J., Macías-Vidal, J., Ros, E., de las Heras, J., Girós, M., Coll, M. J., & Ribes, A. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926–1935.
- NHS England. (n.d.). Clinical evidence review of chenodeoxycholic acid for treating cerebrotendinous xanthomatosis.
- Fiorucci, S., & Distrutti, E. (2019). Chenodeoxycholic Acid: An Update on Its Therapeutic Applications. Handbook of Experimental Pharmacology, 256, 219–232.
- MDPI. (2023). Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review.
- Kannenberg, F., Nofer, J. R., & Fobker, M. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 169, 134–140.
- ResearchGate. (2025). (PDF) Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency.
- He, Y., Zhang, J., Han, H., Cai, Z., & Zhang, W. (2025). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 16, 1290334.
- TR Dizin. (n.d.). Analytical Validation of Mass Spectrometric Plasma Oxysterol Measurement.
- Frontiers. (2024). Cerebrotendinous xanthomatosis: a literature review and case study.
- Basicmedical Key. (2017). 27 Lipids: Bile Acid Metabolism.
- Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926-1935.
- ResearchGate. (2025). Chenodeoxycholic Acid: An Update on Its Therapeutic Applications.
- Cellular Physiology and Biochemistry. (n.d.). 7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways Leading to NADPH Oxidase and Nitric Oxide Synthase Activation.
Sources
- 1. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of cerebrotendinous xanthomatosis [jstage.jst.go.jp]
- 3. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]
- 4. Cerebrotendinous xanthomatosis | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. 27 Lipids: Bile Acid Metabolism | Basicmedical Key [basicmedicalkey.com]
- 6. Frontiers | Cerebrotendinous xanthomatosis: a literature review and case study [frontiersin.org]
- 7. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]
- 8. 7-Keto-Cholesterol and Cholestan-3beta, 5alpha, 6beta-Triol Induce Eryptosis through Distinct Pathways Leading to NADPH Oxidase and Nitric Oxide Synthase Activation | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRDizin [search.trdizin.gov.tr]
- 12. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS protocol for 3beta,5alpha,6beta-Trihydroxycholestane-d7 quantification
An Application Guide for the Sensitive and Accurate Quantification of 3β,5α,6β-Trihydroxycholestane using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
3β,5α,6β-Trihydroxycholestane (Cholestane-3β,5α,6β-triol, or CT) is a significant oxysterol, an oxidized derivative of cholesterol.[1][2] It is formed both through enzymatic pathways involving cytochrome P450 enzymes and non-enzymatic oxidation.[1][3] As a key metabolite, CT plays a role in numerous physiological and pathological processes, including cholesterol homeostasis, bile acid synthesis, and cell signaling.[1] Elevated levels of this oxysterol have been identified as a crucial biomarker in the diagnosis of several metabolic disorders, most notably Niemann-Pick disease type C (NPC), cerebrotendinous xanthomatosis (CTX), and lysosomal acid lipase (LAL) deficiency.[4] Furthermore, emerging research highlights its role as an endogenous neuroprotectant, offering potential therapeutic avenues for ischemic injuries.[5]
Given its low endogenous concentrations (pg/mL to ng/mL range in plasma) and its involvement in critical disease states, the ability to accurately and precisely quantify 3β,5α,6β-Trihydroxycholestane is paramount for both basic research and clinical diagnostics.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[7][8] This is particularly important due to the presence of structurally similar, isobaric sterols in biological matrices that can interfere with less selective methods.[9]
This application note provides a comprehensive, field-proven protocol for the quantification of 3β,5α,6β-Trihydroxycholestane in human plasma. The method employs a stable isotope-labeled internal standard, 3β,5α,6β-Trihydroxycholestane-d7, to correct for matrix effects and variations in sample preparation and instrument response, ensuring the highest degree of accuracy and reproducibility.[4][10]
Principle of the Method
The quantification of 3β,5α,6β-Trihydroxycholestane is achieved through a systematic workflow that begins with the isolation of the analyte from the complex biological matrix, followed by instrumental analysis. The core of this method relies on the specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.
The workflow is as follows:
-
Sample Preparation : Plasma samples are spiked with the deuterated internal standard (IS), 3β,5α,6β-Trihydroxycholestane-d7. Proteins are then precipitated using a cold organic solvent.
-
Analyte Extraction : The target analyte and IS are extracted from the supernatant using liquid-liquid extraction (LLE) to separate them from polar interferences.
-
Chromatographic Separation : The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is used to chromatographically separate the analyte from other matrix components.
-
Ionization and Detection : The column eluent is directed to an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of both the analyte and the IS.
-
Quantification : In the mass spectrometer, the specific precursor ions are isolated and fragmented. The resulting product ions are detected and used for quantification. The concentration of the analyte is determined by comparing the ratio of its peak area to that of the known concentration of the internal standard against a calibration curve.
Materials, Reagents, and Instrumentation
Standards and Reagents
-
Analyte: 3β,5α,6β-Trihydroxycholestane (CAS 1253-84-5), >98% purity.
-
Internal Standard (IS): 3β,5α,6β-Trihydroxycholestane-d7 (CAS 127684-07-5).[10]
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), n-Hexane (HPLC Grade), Isopropanol (HPLC Grade).
-
Additives: Ammonium formate (≥99.0%), Formic acid (LC-MS Grade, ~99%).
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
Biological Matrix: Human plasma (K2EDTA). Drug-free, stripped plasma may be used for calibration standards.
Instrumentation
-
LC System: A UPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S).
-
Analytical Column: Reversed-phase C18 column (e.g., Symmetry® C18, 2.1 mm × 50 mm, 3.5 µm).[4]
-
General Lab Equipment: Analytical balance, calibrated micropipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
Causality Note: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for sample loss during preparation and for matrix-induced ion suppression or enhancement.
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 3β,5α,6β-Trihydroxycholestane and its d7-IS into separate glass vials. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions for the analyte (for calibration curve and QCs) and the IS by serial dilution of the stock solutions with methanol. A typical IS working concentration is 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte working solution into a surrogate matrix (e.g., stripped plasma or PBS with 4% BSA) to achieve a concentration range of approximately 3 to 800 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels: Low (LQC, ~3x LOQ), Medium (MQC), and High (HQC, ~80% of upper limit).
Protocol 2: Plasma Sample Preparation
Causality Note: Oxysterols are susceptible to auto-oxidation during sample handling. The addition of an antioxidant like BHT to the precipitation solvent is a crucial step to prevent the artificial formation of oxidized species from the abundant cholesterol in the sample.[11]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma (unknown sample, calibrator, or QC).
-
Add 10 µL of the 3β,5α,6β-Trihydroxycholestane-d7 IS working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.
-
Add 150 µL of ice-cold methanol containing BHT (50 µg/mL). This step precipitates the bulk proteins.[4][11]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 16,100 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Add 500 µL of n-hexane for liquid-liquid extraction. Vortex for 1 minute and centrifuge for 5 minutes at 2,000 x g.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 mixture of Mobile Phase A and B). Vortex to dissolve.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrument Conditions
Causality Note: The choice of mobile phase additives and gradient is designed to achieve two goals: 1) Ensure the analyte is protonated before entering the mass spectrometer (facilitated by formic acid/ammonium formate), and 2) Provide sharp, symmetrical chromatographic peaks with good separation from endogenous interferences. A C18 column is selected for its excellent retention and separation of moderately nonpolar molecules like oxysterols.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Symmetry® C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 1 mM Ammonium Formate + Formic Acid to pH 3 |
| Mobile Phase B | Acetonitrile/Water (95:5) with 1 mM Ammonium Formate + Formic Acid to pH 3 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10-50 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.5 |
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 200 ms |
Table 1: Recommended LC-MS/MS parameters. These are starting points and should be optimized for the specific instrument used. Conditions adapted from Prada et al., 2016.[4]
MRM Transitions
Causality Note: MRM provides exquisite specificity. The first quadrupole (Q1) acts as a mass filter for the protonated precursor ion. This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) filters for a specific, stable product ion. This two-stage mass filtering significantly reduces chemical noise and ensures that the detected signal is unique to the target analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3β,5α,6β-Trihydroxycholestane | 403.4 [M+H-H₂O]⁺ | 367.3 | Optimize |
| 3β,5α,6β-Trihydroxycholestane-d7 | 410.4 [M+H-H₂O]⁺ | 374.3 | Optimize |
Table 2: Suggested MRM transitions. The precursor ion represents the loss of one water molecule, which is common for sterols in ESI+. Collision energy must be optimized for the specific instrument to maximize product ion signal.
Method Validation and Data Analysis
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with r² ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. Expressed as %RSD. | %RSD ≤ 15% (≤ 20% at LLOQ) |
| LOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10[4] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks in blank matrix at the analyte retention time. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across lots (e.g., %RSD < 15%). |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
Table 3: Key method validation parameters and common acceptance criteria.[4][12][13]
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the IS using the instrument's software.
-
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).
-
Generate a linear regression calibration curve by plotting the PAR against the known concentrations of the calibration standards.
-
Determine the concentration of 3β,5α,6β-Trihydroxycholestane in unknown samples by interpolating their PAR values from the calibration curve equation (y = mx + c).
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of the important oxysterol biomarker 3β,5α,6β-Trihydroxycholestane in human plasma. The protocol emphasizes critical aspects of the workflow, from sample preparation with antioxidant protection to optimized instrumental conditions and thorough method validation. By employing a stable isotope-labeled internal standard and the specificity of MRM detection, this method is well-suited for demanding research and clinical applications where accurate measurement of sterol metabolism is crucial.
References
-
Griffiths, W. J., & Wang, Y. (2019). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Methods, 169, 3-9. Available from: [Link]
-
McDonald, J. G., & Thompson, B. M. (2024). LC–MS Approaches for Oxysterols in Various Biosamples. Methods in Molecular Biology, 2792, 1-16. Available from: [Link]
-
McDonald, J. G., & Thompson, B. M. (2024). LC-MS Approaches for Oxysterols in Various Biosamples. Methods in Molecular Biology, 2792, 1-16. Available from: [Link]
-
Leoni, V., & Caccia, C. (2023). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 64(1), 100305. Available from: [Link]
-
Li, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 14(1), 2. Available from: [Link]
-
Prada, E., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 57(10), 1926-1934. Available from: [Link]
-
Grandgirard, D., et al. (2008). A new LC/APCI-MS method for the determination of cholesterol oxidation products in food. Journal of Chromatography B, 876(1), 93-98. Available from: [Link]
-
Yao, Y., et al. (2004). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Life Sciences, 76(5), 533-543. Available from: [Link]
-
Kandutsch, A. A., & Thompson, E. B. (1967). Biological studies of cholestane-3beta,5alpha,6beta-triol and its derivatives. 1. Hypocholesterolemic effects in rabbits, chickens and rats on atherogenic diets. Journal of Atherosclerosis Research, 7(5), 653-669. Available from: [Link]
-
Lu, X. C., et al. (2014). The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant. The Journal of Neuroscience, 34(34), 11417-11428. Available from: [Link]
-
Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Available from: [Link]
-
LIPID MAPS. (2007, October 11). Sterols Mass Spectra Protocol. Available from: [Link]
-
Chen, Y., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. International Journal of Molecular Sciences, 25(8), 4300. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. PubChem Compound Database. Available from: [Link]
-
LIPID MAPS. (2006, September 11). Sterols Mass Spectra Protocol. Available from: [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available from: [Link]
Sources
- 1. Buy 3beta,5alpha,6beta-Trihydroxycholestane | 1253-84-5 [smolecule.com]
- 2. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation [mdpi.com]
- 4. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medpace.com [medpace.com]
- 10. 3β,5α,6β-Trihydroxycholestane-d7 | CAS 127684-07-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
Application Note: Enhanced Quantification of 3β,5α,6β-Trihydroxycholestane-d7 in Biological Matrices using Girard P Derivatization Prior to LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals involved in metabolomics, steroid analysis, and biomarker discovery.
Abstract: This document provides a detailed protocol for the derivatization of 3β,5α,6β-Trihydroxycholestane-d7, an important internal standard for the quantification of cholestane-3β,5α,6β-triol (C-triol). C-triol is a critical biomarker for diagnosing Niemann-Pick type C (NPC) disease[1][2][3]. Due to the low ionization efficiency of neutral sterols in electrospray ionization mass spectrometry (ESI-MS), a chemical derivatization strategy is employed. This protocol details a two-step process: the selective oxidation of a hydroxyl group to a ketone, followed by derivatization with Girard's Reagent P (GP). GP introduces a permanent positive charge to the molecule, significantly enhancing its ionization efficiency and detection sensitivity in LC-MS/MS analysis[4][5].
Principle and Strategy
The quantification of neutral sterols like C-triol by LC-ESI-MS is often challenging due to their poor ionization. Derivatization with a charge-carrying moiety is a proven strategy to overcome this limitation. Girard's Reagent P is a cationic hydrazine that reacts specifically with aldehydes and ketones to form a stable hydrazone, thereby "charge-tagging" the analyte with a permanent quaternary ammonium ion[4][6].
Since 3β,5α,6β-Trihydroxycholestane possesses only hydroxyl groups, a direct reaction with GP is not possible. Therefore, this protocol employs a crucial preliminary step: the selective oxidation of one of the secondary hydroxyl groups (e.g., at the C-3 or C-6 position) to a ketone. This creates the necessary functional group for the subsequent reaction with GP. The deuterated internal standard (3β,5α,6β-Trihydroxycholestane-d7) is processed alongside the samples to account for any variability during the two-step reaction and subsequent analysis.
Materials and Reagents
| Item | Supplier | Grade/Purity | Notes |
| 3β,5α,6β-Trihydroxycholestane-d7 | Santa Cruz Biotechnology (or equivalent) | ≥98% | Internal Standard (IS)[7] |
| Girard's Reagent P (GP) | Toronto Research Chemicals / Sigma-Aldrich | ≥98% | Derivatizing Agent |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | Reagent Grade | Oxidizing Agent |
| Dichloromethane (DCM) | Fisher Chemical | HPLC Grade, anhydrous | Reaction Solvent |
| Acetic Acid, Glacial | Supelco | LC-MS Grade | Reaction Catalyst |
| Methanol | Fisher Chemical | Optima LC-MS Grade | Solvent |
| Water | Fisher Chemical | HPLC-MS Grade | Solvent |
| Solid Phase Extraction (SPE) Cartridges | Waters | Oasis MCX (Mixed-Mode Cation Exchange) | For sample cleanup |
| Ammonia solution (25%) | Sigma-Aldrich | Analytical Grade | For SPE elution |
| Formic Acid | Sigma-Aldrich | LC-MS Grade | Mobile Phase Additive |
| Acetonitrile | Fisher Chemical | Optima LC-MS Grade | Mobile Phase |
Experimental Workflow and Protocols
The overall workflow involves oxidation of the triol, derivatization of the resulting ketone with Girard P, purification of the derivative, and finally, analysis by LC-MS/MS.
Workflow Diagram
Caption: High-level workflow for the analysis of C-triol.
Preparation of Solutions
-
IS Stock Solution (1 mg/mL): Dissolve 1 mg of 3β,5α,6β-Trihydroxycholestane-d7 in 1 mL of methanol. Store at -20°C.
-
IS Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in methanol.
-
PCC Slurry (10 mg/mL): Suspend 10 mg of PCC in 1 mL of anhydrous Dichloromethane. Prepare fresh before use and keep stirring.
-
Girard P Reagent (1 mg/mL): Dissolve 10 mg of Girard's Reagent P in 10 mL of a methanol:acetic acid (9:1, v/v) solution. This solution is stable for several weeks at 4°C.[4]
Step-by-Step Derivatization Protocol
-
Sample Preparation: To 100 µL of serum or plasma sample in a glass tube, add 10 µL of the IS Working Solution (1 µg/mL).
-
Liquid-Liquid Extraction: Perform a standard liquid-liquid extraction (e.g., using methyl tert-butyl ether (MTBE)) to extract the sterols.[8]
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40°C.
-
Oxidation Step:
-
Reconstitute the dried extract in 100 µL of anhydrous DCM.
-
Add 20 µL of the freshly prepared PCC slurry.
-
Vortex briefly and incubate at room temperature for 1 hour. Causality: PCC is a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidizing the rest of the sterol structure.
-
After incubation, evaporate the solvent completely under a stream of nitrogen.
-
-
Derivatization Step:
-
To the dried residue, add 50 µL of the Girard P Reagent solution.[4]
-
Vortex thoroughly to ensure the residue is fully dissolved.
-
Incubate the reaction mixture at 37°C for 15-30 minutes. The reaction is typically rapid.[4][9] Causality: The acidic methanol provides the optimal environment for hydrazone formation, and gentle heating ensures the reaction goes to completion.
-
Sample Purification: Solid Phase Extraction (SPE)
-
Conditioning: Condition an Oasis MCX (150 mg, 6 cc) cartridge with 3 mL of methanol, followed by 3 mL of water.[6]
-
Loading: Dilute the reaction mixture with 1 mL of 15% aqueous methanol and load it onto the conditioned cartridge.[6]
-
Washing:
-
Wash with 3 mL of 0.1 M aqueous hydrochloric acid to remove neutral and acidic interferences.
-
Wash with 3 mL of methanol to remove residual non-basic interferences.
-
-
Elution: Elute the positively charged Girard P derivatives with 2 mL of 5% ammonium hydroxide in methanol.[6]
-
Final Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Instrumental Analysis and Expected Results
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System (e.g., Thermo Scientific Vanquish) |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 98% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Mass Transitions (MRM)
The derivatization process adds a Girard P moiety (C₇H₉N₂O⁺, MW = 137.07 Da) and involves the loss of two hydrogen atoms from oxidation and one water molecule from hydrazone formation.
-
3β,5α,6β-Trihydroxycholestane-d7 (IS):
-
Starting MW: 427.71 g/mol [7]
-
Oxidized MW: 425.70 g/mol
-
GP Derivative [M]⁺ MW: 544.76 g/mol (C₃₄H₅₄D₇N₂O₃⁺)
-
-
Expected MRM Transition for IS:
-
Q1 (Precursor Ion): m/z 544.8
-
Q3 (Product Ion): m/z 465.8 (Represents neutral loss of pyridine, [M-79]⁺)[6]
-
Reaction Mechanism Diagram
Caption: Two-step reaction of C-triol-d7 to its Girard P derivative.
Trustworthiness and Validation
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that undergoes the same two-step derivatization and cleanup process is critical. It accurately corrects for matrix effects, extraction efficiency, and any variations in derivatization yield.
-
Chromatography: The formation of E/Z isomers of the hydrazone product is possible, which may appear as two closely eluting peaks in the chromatogram. It is essential to integrate both peaks for accurate quantification.[10]
-
Specificity: The MRM transition, monitoring the specific neutral loss of the pyridine group from the derivatized precursor, provides high selectivity and minimizes interferences from the biological matrix.[6]
Conclusion
This application note outlines a robust and sensitive method for the quantification of 3β,5α,6β-Trihydroxycholestane-d7, serving as an internal standard for the biomarker C-triol. The two-step process of oxidation followed by Girard P derivatization effectively overcomes the poor ionization of neutral sterols, enabling reliable analysis by LC-MS/MS. The protocol is designed with self-validating steps, such as the use of a co-processed SIL-IS and a highly selective SPE cleanup, ensuring high-quality, reproducible data for clinical and research applications.
References
-
Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Rangiah, K., et al. (2012). Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. Journal of Lipid Research. Available at: [Link]
-
Staroň, M., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]
-
Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Semantic Scholar. Available at: [Link]
-
Carcaboso, Â. M., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Staroň, M., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. Available at: [Link]
-
Miao, J., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience. Available at: [Link]
-
Asif, M. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Alvelius, G., et al. (2015). Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Gáspár, A., et al. (1995). Analysis of steroids Part 50. Derivatization of ketosteroids for their separation and determination by capillary electrophoresis. Journal of Chromatography A. Available at: [Link]
-
Asif, M. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship.org. Available at: [Link]
-
Gissen, P., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism. Available at: [Link]
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3β,5α,6β-Trihydroxycholestane-d7 | CAS 127684-07-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. escholarship.org [escholarship.org]
- 9. Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of 3β,5α,6β-Trihydroxycholestane using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust methodology for the quantitative analysis of 3β,5α,6β-Trihydroxycholestane (C-triol) in biological matrices. C-triol is a critical biomarker for diagnosing and monitoring lysosomal storage disorders such as Niemann-Pick type C (NPC) disease.[1][2][3] The protocol leverages the precision of isotope dilution mass spectrometry (IDMS) by employing 3β,5α,6β-Trihydroxycholestane-d7 as an internal standard (IS).[4][5][6] The method involves alkaline hydrolysis to measure total C-triol, liquid-liquid extraction, and derivatization to form trimethylsilyl (TMS) ethers, ensuring suitability for GC-MS analysis. This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, designed to deliver the highest standards of accuracy and reproducibility in a research or clinical setting.
Introduction: The Rationale for Isotope Dilution
The accurate quantification of endogenous small molecules like sterols is a significant analytical challenge. Analyte concentrations can be low, and complex biological matrices often interfere with measurements, leading to variability during sample processing. The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges.[7][8]
IDMS is an internal standardization technique where a known quantity of a stable, isotopically-labeled version of the analyte is added to the sample at the earliest stage of preparation.[6] In this protocol, 3β,5α,6β-Trihydroxycholestane-d7 serves this role. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same processing inefficiencies, including incomplete extraction, degradation, or inconsistent derivatization yields.[5] However, its mass is distinct due to the seven deuterium atoms. The mass spectrometer can differentiate between the analyte and the internal standard, and quantification is based on the ratio of their signal responses. This ratio remains constant regardless of sample loss, making the final calculated concentration exceptionally accurate and precise.[5][8]
Principle of the Method: ID-GC-MS Workflow
The analytical workflow is designed for high specificity and sensitivity. The key stages are:
-
Sample Fortification: A precise amount of 3β,5α,6β-Trihydroxycholestane-d7 IS is added to each sample, calibrator, and quality control (QC).
-
Alkaline Hydrolysis: Many sterols in circulation are esterified to fatty acids. A saponification step using ethanolic potassium hydroxide cleaves these ester bonds, ensuring the analysis measures the total C-triol concentration.[1][9]
-
Extraction: The hydrolyzed sterols are isolated from the aqueous matrix using liquid-liquid extraction with an organic solvent like n-hexane.[9]
-
Derivatization: Sterols possess polar hydroxyl groups that make them non-volatile and prone to thermal degradation in a GC system. Silylation is a required step to cap these hydroxyl groups, creating thermally stable and volatile trimethylsilyl (TMS) ether derivatives suitable for gas chromatography.[10][11]
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS. The GC column separates the components based on their boiling points and interaction with the stationary phase. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, detects specific, characteristic ions for both the C-triol-TMS derivative and its d7-labeled internal standard.
The entire analytical process is visually summarized in the workflow diagram below.
Caption: Overall workflow for the quantification of C-triol.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: 3β,5α,6β-Trihydroxycholestane (C-triol) and 3β,5α,6β-Trihydroxycholestane-d7 (IS).
-
Solvents: Methanol, Ethanol, n-Hexane (all GC-MS or HPLC grade).
-
Reagents: Potassium Hydroxide (KOH), Phosphoric Acid, Sodium Chloride, Anhydrous Sodium Sulfate.
-
Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or similar silylating agent like MSTFA.[11][12]
-
Glassware: Pyrex glass tubes with Teflon-lined screw caps, autosampler vials with inserts.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of C-triol and C-triol-d7 standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Internal Standard Solution (1 µg/mL): Dilute the C-triol-d7 stock solution with methanol to create a working IS solution of 1 µg/mL.
-
Calibration Standards: Perform serial dilutions of the C-triol stock solution with methanol to prepare a series of calibration standards. The concentration range should encompass the expected physiological or experimental levels (e.g., 1-200 ng/mL).[1]
Sample Preparation Protocol
-
Aliquoting: To a 10 mL glass tube, add 200 µL of the sample (plasma, serum), calibrator, or QC.
-
Internal Standard Spiking: Add 20 µL of the 1 µg/mL working IS solution to every tube. Vortex briefly.
-
Hydrolysis: Add 1 mL of freshly prepared 1 M KOH in ethanol. Cap the tubes tightly, vortex, and incubate at room temperature for 60 minutes with agitation.[9]
-
Neutralization & Extraction:
-
Adjust the pH to ~7 with phosphoric acid.
-
Add 1 mL of sodium chloride solution (1 M).
-
Add 3 mL of n-hexane, cap, and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.
-
Repeat the extraction with another 3 mL of n-hexane and combine the organic layers.[9]
-
-
Drying: Evaporate the combined hexane extracts to complete dryness under a gentle stream of nitrogen at 40°C. Causality: It is critical to ensure the sample is completely dry, as residual water will quench the silylation reagent and lead to incomplete derivatization.[12]
Derivatization Protocol
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes.[9][12]
-
Cool the tube to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent |
| Injector | Splitless mode, 275°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or similar[9] |
| Oven Program | Start at 200°C, ramp 20°C/min to 280°C, hold 2 min, ramp 5°C/min to 300°C, hold 5 min |
| MS System | Agilent 5977 or equivalent |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV[11] |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined empirically. For TMS-derivatized C-triol, monitor the molecular ion and/or characteristic fragment ions. For the d7-IS, monitor the corresponding ions shifted by +7 m/z. |
Data Analysis and Method Validation
Quantification
-
Peak Integration: Integrate the chromatographic peaks for the selected ions of both the endogenous C-triol and the C-triol-d7 internal standard.
-
Response Ratio (RR): Calculate the RR for each injection using the formula: RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve: Plot the RR of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a standard curve. The curve should have a correlation coefficient (R²) of >0.99.[13]
-
Concentration Calculation: Determine the concentration of C-triol in unknown samples and QCs by interpolating their RRs onto the calibration curve.
Method Performance Characteristics
A robust analytical method must be validated to ensure its reliability.[14][15][16] The following table outlines key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range over which the response is proportional to concentration. | R² > 0.99 for the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise > 10; Accuracy within ±20%; Precision <20% RSD.[1] |
| Accuracy | The closeness of measured values to the true value. Assessed using QCs. | Mean concentration within ±15% of the nominal value (±20% at LOQ). |
| Precision | The degree of scatter between measurements. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) <15% (<20% at LOQ).[1] |
| Recovery | The efficiency of the extraction process. | While important, IDMS inherently corrects for recovery losses. It should still be consistent across the concentration range. |
Conclusion
The use of 3β,5α,6β-Trihydroxycholestane-d7 as an internal standard provides a highly specific, accurate, and robust method for the quantification of C-triol by GC-MS. The principles of isotope dilution compensate for analytical variability during sample preparation, making it the superior choice for demanding applications in clinical research and drug development. This detailed protocol serves as a comprehensive guide for establishing a reliable, high-performance assay for this critical disease biomarker.
References
- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.).
- Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Rushdi, A. I. (2018, April 2). How to do successful derivatization of sterol? ResearchGate.
- Mhlongo, S., Nchabeleng, L., & Divol, B. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3329. MDPI.
- Schloms, L., & Egert, B. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 10(4), 143. PMC.
- Moreau, R. A., & Hicks, K. B. (2019, July 23). Gas Chromatographic Analysis of Plant Sterols. AOCS.
- Schobel, T., et al. (2012). Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. Clinical Chemistry, 58(11), 1540-1548. Oxford Academic.
- Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Journal of Steroid Biochemistry and Molecular Biology, 169, 103-109. PubMed.
- Isotope dilution. (n.d.). In Wikipedia.
- Varloud, M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. RSC Publishing. DOI:10.1039/D4JA00029C.
- Crick, P. J., et al. (2017). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS. Journal of Chromatography B, 1061-1062, 336-342. PubMed.
- Tvrzicka, E., Vecka, M., & Staňková, B. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Journal of Analytical Methods in Chemistry, 2020, 8873924. PMC.
- Kumar, N., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 24(3), 1642-1650.
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Semantic Scholar.
- Lütjohann, D., et al. (2004). First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods. Clinica Chimica Acta, 346(1), 115-123. PMC.
- Tsoupras, A., et al. (2018). GC-MS analysis of cholest-7-ene-3,5,6 triol and cholest-4,7-diene-3,6,15. ResearchGate.
- Murphy, R. C., & Axelsen, P. H. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Biomarkers in Medicine, 5(6), 757-771. PMC.
- Van de Steene, J., et al. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 12(4), 488-496. RSC Publishing.
- Opawale, F., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7247. MDPI.
- Al Eisa, N., et al. (2017). Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. ResearchGate.
- De-Oliveira, V. E. (2014). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Austin Chromatography, 1(4), 1017. Austin Publishing Group.
- Gruenke, L. D., & Craig, J. C. (1987). Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(7), 335-338. PubMed.
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. osti.gov [osti.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchtrendsjournal.com [researchtrendsjournal.com]
- 15. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Quantitation of Cholestane-3β,5α,6β-triol in Cerebrospinal Fluid via LC-APCI-MS/MS
Executive Summary
This application note details a robust, validated protocol for the extraction and quantitation of Cholestane-3β,5α,6β-triol (C-triol) in human cerebrospinal fluid (CSF). C-triol is a specific and sensitive biomarker for Niemann-Pick disease type C (NPC) , a lysosomal storage disorder characterized by impaired cholesterol trafficking.
While plasma C-triol is the standard diagnostic marker, CSF analysis is increasingly critical for monitoring neurodegeneration and intrathecal drug efficacy (e.g., cyclodextrin therapies). This protocol utilizes Cholestane-3β,5α,6β-triol-d7 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery losses. The method employs Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI) , eliminating the need for unstable derivatization reagents while maintaining femtomolar sensitivity.
Scientific Background & Mechanism[1]
The Biomarker: C-triol
In healthy physiology, cholesterol is protected from non-enzymatic oxidation. However, in NPC1/NPC2 deficient cells, unesterified cholesterol accumulates in lysosomes, leading to oxidative stress. This environment promotes the auto-oxidation of cholesterol to Cholestane-3β,5α,6β-triol (via the intermediate 5,6-epoxycholesterol). Unlike cholesterol, C-triol can cross the blood-brain barrier (BBB) to some extent, but its presence in CSF primarily reflects central nervous system (CNS) oxidative burden.
The Role of the Deuterated Standard (d7)
Quantifying oxysterols in CSF is challenging due to their low abundance (ng/mL range) and the "sticky" nature of sterols. The d7-isotopolog ( deuterated at positions 25, 26,[1] 27) is chemically identical to the endogenous analyte but mass-shifted.
-
Correction Mechanism: It co-elutes with C-triol, experiencing the exact same ionization suppression/enhancement in the MS source.
-
Extraction Control: Spiking d7 before extraction normalizes for variations in SPE recovery.
Pathway Visualization
The following diagram illustrates the formation of C-triol and the analytical logic.
Figure 1: Pathophysiological origin of C-triol in Niemann-Pick C and the analytical convergence of the analyte and internal standard.
Materials and Reagents
Standards
-
Analyte: Cholestane-3β,5α,6β-triol (CAS: 1253-84-5).
-
Internal Standard: Cholestane-3β,5α,6β-triol-d7 (typically deuterated on the side chain).[1]
-
Purity Requirement: >98% isotopic purity to prevent contribution to the unlabelled channel.
-
Solvents & Consumables
-
LC-MS Grade: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Formic Acid.
-
Extraction: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc (Waters Corp) or Strata-X (Phenomenex). Note: HLB is preferred over C18 for CSF to ensure removal of polar salts while retaining the moderately polar triol.
-
Vials: Silanized glass vials (Critical: Sterols adhere to standard polypropylene; use glass or low-bind plastics).
Detailed Protocol
Internal Standard (IS) Preparation
-
Stock Solution: Dissolve 1 mg C-triol-d7 in 1 mL MeOH (1 mg/mL). Store at -80°C.
-
Working Solution (Spike): Dilute Stock to 100 ng/mL in MeOH:Water (50:50).
-
Stability Note: Prepare the Working Solution weekly.
-
Sample Preparation (CSF)
This workflow uses Solid Phase Extraction (SPE) to maximize cleanliness, which is vital for maintaining APCI source cleanliness over long clinical cohorts.
Step-by-Step Workflow:
-
Thawing: Thaw CSF samples on ice. Vortex gently.
-
Aliquot & Spike:
-
Transfer 100 µL of CSF into a silanized glass tube.
-
Add 10 µL of C-triol-d7 Working Solution (1 ng total spike).
-
Equilibration: Vortex and incubate at room temperature for 10 mins. This allows the d7 to bind to any proteins present, mimicking the endogenous analyte state.
-
-
Protein Precipitation (Pre-treatment):
-
Add 300 µL of 1% Formic Acid in Water . (Acidification disrupts protein binding and prepares the sample for SPE).
-
-
SPE Loading (Oasis HLB):
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water (0.1% Formic Acid).
-
Load: Apply the entire pre-treated CSF sample. Gravity flow or low vacuum.
-
-
Wash Steps (Critical):
-
Wash 1: 1 mL 5% MeOH in Water (Removes salts/sugars).
-
Wash 2: 1 mL 30% Acetonitrile in Water (Removes highly polar interferences; C-triol is retained).
-
-
Elution:
-
Elute with 2 x 500 µL Acetonitrile .
-
Note: C-triol is moderately polar; pure methanol or acetonitrile elutes it well. Avoid Hexane (too non-polar) for elution.
-
-
Drying & Reconstitution:
-
Evaporate eluate under a stream of Nitrogen at 40°C.
-
Reconstitute in 50 µL of MeOH:Water (80:20) containing 0.1% Formic Acid.[2]
-
Transfer to LC vial with glass insert.
-
Automated Workflow Diagram
Figure 2: Optimized SPE workflow for C-triol extraction from CSF.
LC-MS/MS Conditions
Chromatography[2]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 50% B
-
1.0 min: 50% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 50% B (Re-equilibration)
-
Mass Spectrometry (APCI Source)
Why APCI? Electrospray Ionization (ESI) is inefficient for neutral sterols like C-triol. While derivatization (e.g., with Picolinic acid) allows ESI, it introduces variability. APCI in positive mode induces water loss, creating stable carbocations perfect for quantitation.
-
Source: APCI Positive (+).[3]
-
Corona Current: 4-5 µA.
-
Vaporizer Temp: 350°C (High heat needed to vaporize sterols).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| C-triol | 385.4 [M+H-2H₂O]⁺ | 367.4 [M+H-3H₂O]⁺ | 25 | Quantifier |
| C-triol | 385.4 [M+H-2H₂O]⁺ | 161.1 | 35 | Qualifier |
| C-triol-d7 | 392.4 [M+H-2H₂O]⁺ | 374.4 [M+H-3H₂O]⁺ | 25 | Internal Std |
Note on Precursor: The molecular weight of C-triol is ~420. In the APCI source, it instantly loses two water molecules (-36 Da). Therefore, we tune on the 385.4 ion, not the 421 parent.
Validation & Quality Control
Linearity & Sensitivity
-
Range: 0.5 ng/mL to 200 ng/mL.
-
LLOQ (Lower Limit of Quantitation): 0.5 ng/mL in CSF.
-
Curve Fit: Linear regression (1/x² weighting).
Matrix Effects
CSF has a different ion suppression profile than plasma.
-
Experiment: Compare the peak area of C-triol-d7 spiked into extracted CSF vs. C-triol-d7 in pure solvent.
-
Acceptance: Matrix Factor should be between 0.85 and 1.15.
Troubleshooting Guide
-
Issue: Low Recovery.
-
Cause: Sterols sticking to plastic tips or plates.
-
Fix: Use Low-Retention tips and Glass-coated 96-well plates. Ensure 30% organic is not exceeded in the Wash 2 step of SPE.
-
-
Issue: Peak Tailing.
-
Cause: Column overload or secondary interactions.
-
Fix: Increase column temperature to 50°C. Ensure reconstitution solvent matches the starting mobile phase (50% B).
-
References
-
Jiang, X., et al. (2011). A sensitive and specific LC–MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from blood spots. Journal of Lipid Research.[4][5] Link
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific markers for Niemann-Pick C1 disease. Science Translational Medicine. Link
-
Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research.[4][5] Link
-
Boenzi, S., et al. (2014). Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease. Journal of Lipid Research.[4][5] Link
-
Griffiths, W. J., & Wang, Y. (2011). Analysis of oxysterols in biological fluids and tissues. Biochimie. Link
Sources
- 1. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. jneurosci.org [jneurosci.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the Extraction of Trihydroxycholestane-d7 from Tissue: An Application Note
Introduction: The Significance of Trihydroxycholestane and its Deuterated Analog
(3β,5α,6β)-cholestane-3,5,6-triol, a C27-trihydroxycholestane, is a key intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2] This pathway is crucial for cholesterol homeostasis, and its dysregulation is implicated in various metabolic and liver diseases.[1][2] Accurate quantification of trihydroxycholestane and its metabolites in tissue samples is therefore of paramount importance for researchers in drug development and disease pathology. The use of a stable isotope-labeled internal standard, such as trihydroxycholestane-d7, is the gold standard for achieving accurate and precise quantification via mass spectrometry.[3][4] The deuterated analog mimics the physicochemical properties of the endogenous analyte, compensating for variability during sample preparation and analysis.[5][6]
This application note provides a comprehensive guide to the liquid-liquid extraction (LLE) of trihydroxycholestane-d7 from complex tissue matrices. We will delve into the rationale behind the protocol design, offering detailed, step-by-step workflows and troubleshooting insights to ensure robust and reproducible results.
The Foundation of a Robust Extraction: The Logic of Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for isolating analytes from complex biological samples based on their differential solubility in two immiscible liquid phases.[7][8] For sterols and their metabolites, which are generally hydrophobic, LLE effectively separates them from the bulk of hydrophilic cellular components like proteins and salts.[9][10]
The choice of organic solvent is a critical parameter. A solvent system must be selected that maximizes the partitioning of trihydroxycholestane into the organic phase while minimizing the co-extraction of interfering matrix components.[10] The polarity of the solvent, its miscibility with the initial sample homogenate, and its volatility for subsequent concentration steps are all key considerations.
Furthermore, the complexity of tissue samples necessitates a thorough homogenization step to disrupt cellular structures and release the analyte.[11] This is often followed by protein precipitation to prevent the formation of emulsions and improve phase separation.[12]
Visualizing the Workflow: A Generalized LLE Scheme
The following diagram illustrates the fundamental steps involved in the liquid-liquid extraction of trihydroxycholestane-d7 from tissue samples.
Caption: Generalized workflow for the liquid-liquid extraction of trihydroxycholestane-d7.
Detailed Protocols for Tissue Extraction
The following protocols are designed for optimal recovery and purity of trihydroxycholestane-d7 from tissue. It is crucial to maintain consistency in all steps to ensure high-quality data.
Protocol 1: Modified Folch Extraction for General Tissues (e.g., Liver, Brain)
This method, adapted from the classic Folch procedure, is a robust starting point for a variety of tissue types.[13]
Materials:
-
Tissue sample (accurately weighed, ~50 mg)
-
Trihydroxycholestane-d7 internal standard solution
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass homogenization tubes with ceramic beads
-
Centrifuge capable of 2,500 x g
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Homogenization: Place the weighed tissue sample into a homogenization tube. Add a pre-determined amount of the trihydroxycholestane-d7 internal standard solution. This early addition is critical for correcting variability throughout the entire workflow.[5]
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Homogenize the tissue thoroughly using a bead beater or similar homogenizer until no visible tissue fragments remain.
-
Extraction: Add an additional 1 mL of chloroform and 1 mL of methanol to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein interface. Transfer to a clean tube.
-
Drying: Evaporate the collected organic phase to complete dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., 90:10 methanol:water). Vortex for 1 minute and transfer to an autosampler vial for analysis.[14]
Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction
This protocol offers an alternative to chloroform-based methods and can be advantageous for comprehensive profiling of lipids and metabolites from a single sample.[15]
Materials:
-
Tissue sample (accurately weighed, ~50 mg)
-
Trihydroxycholestane-d7 internal standard solution
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Homogenization tubes
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Homogenization: Place the weighed tissue in a homogenization tube and add the trihydroxycholestane-d7 internal standard.
-
Add 1 mL of a pre-chilled (-20°C) 3:1 (v/v) MTBE:methanol solution.[15]
-
Homogenize the tissue immediately and thoroughly.
-
Incubate the samples on an orbital shaker for 45 minutes at 4°C.[15]
-
Phase Separation: Add 650 µL of a 3:1 (v/v) water:methanol solution. Vortex for 1 minute.[15]
-
Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes at 4°C. You should observe two distinct liquid phases with a solid protein pellet at the bottom.[15]
-
Collection: Carefully transfer the upper, non-polar (MTBE) phase containing the lipids and sterols to a new tube.
-
Drying and Reconstitution: Proceed with steps 8 and 9 from Protocol 1.
Data Presentation: Expected Performance Metrics
The following table summarizes typical performance characteristics that should be targeted during method validation. Actual values will depend on the specific tissue matrix and LC-MS/MS instrumentation.
| Parameter | Target Value | Rationale |
| Recovery | > 85% | Ensures efficient extraction of the analyte from the matrix.[16] |
| Matrix Effect | 85-115% | Assesses the impact of co-eluting matrix components on analyte ionization.[16] |
| Intra-assay Precision (%CV) | < 15% | Demonstrates the reproducibility of the method within a single analytical run.[17] |
| Inter-assay Precision (%CV) | < 15% | Shows the reproducibility of the method across different analytical runs.[17] |
| Linearity (r²) | > 0.99 | Confirms a proportional relationship between analyte concentration and instrument response.[16] |
Trustworthiness: A Self-Validating System
The inclusion of a stable isotope-labeled internal standard like trihydroxycholestane-d7 is the cornerstone of a self-validating protocol.[3] By monitoring the response of the internal standard across all samples, quality controls, and calibration standards, you can:
-
Normalize for Extraction Inefficiency: If a particular sample has lower recovery, the internal standard signal will also be lower, and the calculated analyte/internal standard ratio will correct for this loss.[5]
-
Correct for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source will affect both the analyte and the co-eluting internal standard similarly, preserving the accuracy of the ratio.[18]
-
Identify Sample Preparation Errors: A significant deviation in the internal standard response for a single sample compared to the batch average can flag potential issues like pipetting errors or incomplete extraction.[5]
Visualizing the Logic of Internal Standard Correction
This diagram illustrates how a stable isotope-labeled internal standard corrects for variations in the analytical process.
Caption: The role of an internal standard in ensuring accurate quantification.
Conclusion
The successful liquid-liquid extraction of trihydroxycholestane-d7 from tissue is a critical first step for accurate bioanalysis. The protocols outlined in this application note, grounded in the principles of analyte solubility and the use of a stable isotope-labeled internal standard, provide a robust framework for researchers. By understanding the causality behind each step and diligently monitoring the performance of the internal standard, scientists can generate high-quality, reproducible data essential for advancing our understanding of bile acid metabolism in health and disease.
References
-
Bajpai, S., et al. (2019). Advances in various techniques for isolation and purification of sterols. PMC. Retrieved February 20, 2026, from [Link]
-
McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. PubMed. Retrieved February 20, 2026, from [Link]
-
Setchell, K. D. R., & Street, J. M. (1987). Bile acids: analysis in biological fluids and tissues. PMC. Retrieved February 20, 2026, from [Link]
-
Gowda, G. A. N., et al. (2011). NMR spectroscopy for discovery and quantitation of biomarkers of disease in human bile. Bioanalysis. Retrieved February 20, 2026, from [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved February 20, 2026, from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved February 20, 2026, from [Link]
-
Al-Sultan, A., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Retrieved February 20, 2026, from [Link]
-
Ryou, M., et al. (2020). Preparation of Tissue Samples for Large-scale Quantitative Mass Spectrometric Analysis. Journal of Visualized Experiments. Retrieved February 20, 2026, from [Link]
-
Thevis, M., et al. (2017). Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. PMC. Retrieved February 20, 2026, from [Link]
-
Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved February 20, 2026, from [Link]
-
Takeda, H., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega. Retrieved February 20, 2026, from [Link]
-
Zheng, X., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Medicine. Retrieved February 20, 2026, from [Link]
-
Clark, L. V., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC. Retrieved February 20, 2026, from [Link]
-
MMPC.org. (2013). Tissue TG & TC Protocol. Retrieved February 20, 2026, from [Link]
-
Huang, J., et al. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. PMC. Retrieved February 20, 2026, from [Link]
-
Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Retrieved February 20, 2026, from [Link]
-
Govaert, E., et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Mass Spectrometry Reviews. Retrieved February 20, 2026, from [Link]
-
Salem, M. A., et al. (2017). A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of Visualized Experiments. Retrieved February 20, 2026, from [Link]
-
News-Medical.Net. (2023). Improving sample preparation for LC-MS/MS analysis. Retrieved February 20, 2026, from [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved February 20, 2026, from [Link]
-
Thevis, M., et al. (2017). Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. PubMed. Retrieved February 20, 2026, from [Link]
-
Mathews, T., & Zacharias, L. (2022). Extraction of Metabolome From Tissue/Organ For HILIC LC-MS. Retrieved February 20, 2026, from [Link]
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Retrieved February 20, 2026, from [Link]
-
Vidali, M., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. MDPI. Retrieved February 20, 2026, from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved February 20, 2026, from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved February 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. mmpc.org [mmpc.org]
- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving peak tailing issues for 3beta,5alpha,6beta-Trihydroxycholestane-d7
Technical Support Center: 3 ,5 ,6 -Trihydroxycholestane-d7
Topic: Troubleshooting Peak Tailing & Chromatographic Anomalies
To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Separation Science Division Subject: Resolving Peak Asymmetry for Niemann-Pick Type C Biomarkers
Introduction: The Nature of the Problem
You are likely analyzing 3
Peak tailing in this specific analyte is rarely a "random" error. It is almost always a symptom of one of three specific failures:
-
Lewis Acid/Base Mismatch: Uncapped silanols binding to the C3, C5, or C6 hydroxyls.
-
Solvent Strength Mismatch: Injecting a high-organic sample plug into a high-aqueous initial gradient.
-
Hardware Dead Volume: Post-column dispersion masking the separation.
This guide moves beyond generic advice to provide a causal analysis and self-validating solutions.
Part 1: Diagnostic Workflow (Visualized)
Before altering your chemistry, you must categorize the tailing. Use the decision tree below to isolate the root cause.
Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry in oxysterol analysis.
Part 2: Critical Troubleshooting Modules
Module A: The "Solvent Effect" (Most Common Error)
The Physics: 3
The Fix:
-
Evaporate and Reconstitute: Dry your extract and reconstitute in a solvent that matches your initial mobile phase composition (e.g., 50:50 MeOH:Water).
-
Injection Volume: If you must inject in pure organic solvent, keep the injection volume < 3 µL (on a 2.1 mm ID column).
Module B: Stationary Phase Selection
The Science: The 5
Recommended Phases:
| Column Type | Mechanism | Why it works for Trihydroxycholestane |
|---|
| Pentafluorophenyl (PFP) |
Module C: Mobile Phase Modifiers
The Causality: The ionization of surface silanols (Si-O⁻) at neutral pH attracts the hydroxyl protons. You must suppress this ionization or mask it.
Protocol:
-
Acidic Mode (Standard): Add 0.1% Formic Acid + 5mM Ammonium Formate . The ammonium ions effectively "mask" residual silanols, while the acidic pH keeps them protonated (Si-OH), reducing secondary binding.
Part 3: Validated Experimental Protocols
Protocol 1: The "Asymmetry Check" (System Suitability)
Do not proceed with sample analysis until your system passes this check.
-
Inject: 1 µg/mL standard of 3
,5 ,6 -Trihydroxycholestane-d7. -
Calculate: Asymmetry Factor (
) using the formula: (Where A is the width of the front half of the peak and B is the width of the back half, measured at 10% peak height).[1] -
Pass Criteria:
. -
Fail Criteria:
indicates significant tailing requiring intervention.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol 2: Optimized LC-MS/MS Conditions
This method minimizes tailing for polar oxysterols.
-
Column: PFP (Pentafluorophenyl) or High-Strength Silica (HSS) T3 C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 60% B
-
1.0 min: 60% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Heat improves mass transfer kinetics, reducing tailing).
Part 4: Frequently Asked Questions (FAQs)
Q1: My d7-standard is tailing, but the endogenous analyte looks fine. Why? A: This is a formulation artifact . The endogenous analyte is dissolved in the biological matrix (plasma/tissue extract), which often buffers the solvent effect. Your d7-standard is likely dissolved in pure Methanol or Ethanol.
-
Solution: Spike the d7-standard into the sample before extraction, or ensure the working standard solution matches the final reconstitution solvent (e.g., 50% MeOH).
Q2: I am using Girard P (GP) derivatization. Why do I see split peaks?
A: GP derivatization targets the ketone group. However, 3
-
Correction: If you are analyzing the triol, you typically do not use Girard P. If you are using picolinic acid (esterification of hydroxyls), split peaks indicate incomplete derivatization. Ensure your reaction runs to completion (check temperature/time).
Q3: Can I use Acetonitrile instead of Methanol? A: You can, but Methanol is generally preferred for oxysterols. Acetonitrile is an aprotic solvent and does not mask silanols as effectively as Methanol (protic). Switching to Methanol often instantly improves peak shape for hydroxylated sterols.
Part 5: Mechanism of Action (Visualized)
Understanding why the tailing happens allows you to prevent it.[2]
Figure 2: The dual-interaction mechanism. Tailing is caused by the analyte bypassing the C18 ligand and H-bonding directly with the silica base.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
Jiang, X., et al. (2011). "Development of a sensitive and specific LC-MS/MS method for the quantification of cholestane-3β,5α,6β-triol in human plasma." Journal of Chromatography B. Link
-
Porter, F. D., et al. (2010). "Cholesterol oxidation products are sensitive and specific blood biomarkers for Niemann-Pick C1 disease." Science Translational Medicine. Link
-
Griffiths, W. J., & Wang, Y. (2011). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews. (Discusses oxysterol derivatization vs. direct analysis). Link
Minimizing matrix effects in LC-MS analysis of Cholestane-3β,5α,6β-triol-d7
Welcome to the technical support center for the LC-MS analysis of Cholestane-3β,5α,6β-triol and its deuterated internal standard, Cholestane-3β,5α,6β-triol-d7. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing matrix effects and ensuring accurate quantification. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for the analysis of Cholestane-3β,5α,6β-triol?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" encompasses all components of a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[3] These components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2]
For a hydrophobic molecule like Cholestane-3β,5α,6β-triol, which is often analyzed in complex biological matrices like plasma or serum, the primary sources of matrix effects are phospholipids and other lipids.[4] These compounds can co-elute with the analyte and interfere with the electrospray ionization (ESI) process by several mechanisms:
-
Competition for Ionization: Matrix components can compete with the analyte for the limited charge available during the ionization process, leading to a reduction in the analyte's signal (ion suppression).[3]
-
Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets, affecting their formation and evaporation efficiency, which in turn impacts the release of gas-phase analyte ions.[2][4]
-
Ion Pairing: Some matrix components can form ion pairs with the analyte, reducing its ionization efficiency.[2]
Given that Cholestane-3β,5α,6β-triol is often a low-abundance biomarker, even minor matrix effects can significantly impact the accuracy and sensitivity of the assay.[5] Therefore, understanding and mitigating these effects is crucial for reliable results.
Q2: How can I determine if my analysis of Cholestane-3β,5α,6β-triol is affected by matrix effects?
A2: There are two primary experimental approaches to assess the presence and extent of matrix effects: the post-column infusion experiment and the pre- and post-extraction spike comparison.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure standard solution of Cholestane-3β,5α,6β-triol into the LC eluent after the analytical column but before the mass spectrometer's ion source.[6] A blank, extracted sample matrix is then injected onto the LC system. Any deviation (dip or peak) in the stable baseline signal of the infused analyte indicates the elution of matrix components that cause ion suppression or enhancement at that specific retention time.[6]
-
Pre- and Post-Extraction Spike Comparison: This quantitative method is widely used to calculate the Matrix Effect (ME).[1] It involves preparing three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard (Cholestane-3β,5α,6β-triol-d7) are spiked into a clean solvent.
-
Set 2 (Post-Extraction Spike): A blank matrix is extracted first, and then the analyte and internal standard are spiked into the final, clean extract.[1]
-
Set 3 (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank matrix before the extraction process.[1]
-
The matrix effect is calculated by comparing the peak areas from Set 1 and Set 2. A value significantly different from 100% indicates the presence of matrix effects.
| Set | Description | Purpose |
| 1 | Analyte + IS in clean solvent | Baseline response |
| 2 | Blank matrix extract + Analyte + IS | Measures matrix effect |
| 3 | Blank matrix + Analyte + IS (then extracted) | Measures recovery and matrix effect combined |
Troubleshooting Guide: Minimizing Matrix Effects
This section provides a structured approach to troubleshooting and mitigating matrix effects during the analysis of Cholestane-3β,5α,6β-triol.
Issue 1: Inconsistent quantification and poor reproducibility, suspected to be due to matrix effects.
Inconsistent quantification is a classic symptom of variable matrix effects between different samples or even between calibration standards and unknown samples. This variability can stem from differences in the composition of the biological matrix from different individuals or sources. The use of a deuterated internal standard like Cholestane-3β,5α,6β-triol-d7 is the primary strategy to compensate for these variations.[1][7] Since the deuterated standard is chemically almost identical to the analyte, it should co-elute and experience similar ionization suppression or enhancement, thus maintaining a constant analyte-to-internal standard ratio.[1] However, if the internal standard does not perfectly co-elute or is affected differently by the matrix, inaccuracies can still occur.[8]
Caption: Troubleshooting workflow for inconsistent quantification.
-
Verify Internal Standard (IS) Performance:
-
Co-elution: Overlay the chromatograms of Cholestane-3β,5α,6β-triol and Cholestane-3β,5α,6β-triol-d7. They should have nearly identical retention times. A significant shift can lead to differential matrix effects.
-
Peak Area Ratio: In replicate injections of the same extracted sample, is the ratio of the analyte peak area to the IS peak area constant? High variability suggests that the IS is not adequately compensating for matrix effects.
-
-
Optimize Chromatographic Separation:
-
The goal is to separate Cholestane-3β,5α,6β-triol from the bulk of matrix interferences, especially phospholipids.
-
Gradient Modification: Employ a steeper gradient to elute the highly hydrophobic phospholipids after your analyte of interest.
-
Alternative Stationary Phases: Consider columns with different selectivities, such as a pentafluorophenyl (PFP) phase, which can offer unique retention mechanisms for sterols and better separation from interfering lipids.[9][10]
-
-
Enhance Sample Preparation:
-
If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, consider more rigorous cleanup techniques. While PPT is fast, it does not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): A good choice for hydrophobic molecules like sterols.[11] See the detailed protocol below.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove interfering components.[3][12] See the detailed protocol below.
-
-
Use Matrix-Matched Calibrators:
-
Prepare your calibration standards in the same biological matrix as your samples (e.g., control plasma).[3] This ensures that the calibrators and the unknown samples experience similar matrix effects, leading to more accurate quantification.
-
Issue 2: Low signal intensity and poor sensitivity for Cholestane-3β,5α,6β-triol.
Low signal intensity is often a direct result of significant ion suppression.[4] This occurs when co-eluting matrix components, typically phospholipids in plasma, dominate the ionization process in the ESI source, preventing the analyte from being efficiently ionized. The inherent hydrophobicity of Cholestane-3β,5α,6β-triol means it often elutes in a region of the chromatogram where these interfering lipids are also present.
Caption: Decision tree for improving sample cleanup to boost signal.
| Technique | Pros | Cons | Effectiveness for Sterols |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Inefficient removal of phospholipids and other lipids, leading to significant matrix effects.[13] | Low |
| Liquid-Liquid Extraction (LLE) | Good at removing proteins and salts. Can be optimized for hydrophobic analytes. | Can be labor-intensive, may form emulsions, less selective than SPE.[11] | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing specific interferences, easily automated.[12][14] | More expensive, requires method development. | High |
| Supported Liquid Extraction (SLE) | A variation of LLE that avoids emulsion formation, high recoveries, easily automated.[11] | Can be more expensive than traditional LLE. | High |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to extract Cholestane-3β,5α,6β-triol while minimizing the co-extraction of highly polar, matrix-interfering compounds.
-
Sample Preparation:
-
To 100 µL of plasma sample in a glass tube, add 10 µL of Cholestane-3β,5α,6β-triol-d7 internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 500 µL of a suitable organic solvent. Methyl-tert-butyl ether (MTBE) is an excellent choice for sterols due to its efficiency and lower density than water, which simplifies phase separation.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a reverse-phase (e.g., C18) or normal-phase (e.g., silica) sorbent to selectively retain the analyte and wash away interferences.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of Cholestane-3β,5α,6β-triol-d7 internal standard.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex and centrifuge at 4000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning (for C18):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences. This step is critical for removing salts and other components that can cause ion suppression.
-
-
Elution:
-
Elute the Cholestane-3β,5α,6β-triol and its internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
-
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Application Notes and Protocols - Benchchem. Benchchem.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
- Simplifying sterol analysis: modern approach for diagnosing lipid disorders | Biotage. Biotage.
- Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. Taylor & Francis Online.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Simultaneous Determination of Oxysterols, Cholesterol and 25-Hydroxy-Vitamin D3 in Human Plasma by LC-UV-MS - PLOS. PLOS ONE.
- Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. | Request PDF - ResearchGate.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. Centers for Disease Control and Prevention.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Royal Society of Chemistry.
- Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry - LIPID MAPS. LIPID MAPS.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - DIAL@UCLouvain. UCLouvain.
- Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC. Endocrine Reviews.
- Simplified LC-MS Method for Analysis of Sterols in Biological Samples. | Sigma-Aldrich. Sigma-Aldrich.
- LC-MS Approaches for Oxysterols in Various Biosamples - PubMed. PubMed.
- Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC. Molecules.
- (PDF) Simplified LC-MS Method for Analysis of Sterols in Biological Samples.
- Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - MDPI.
- A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - University of Surrey. bioRxiv.
- Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed. Clinical Biochemistry.
- Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC. Journal of Analytical Methods in Chemistry.
- Development and validation of LC-MS/MS method for simultaneous quantitation of testosterone, trenbolone, salbutamol and taleranol. Journal of Food Science and Technology.
- Reducing Matrix Effects | Thermo Fisher Scientific. Thermo Fisher Scientific.
- Confidence in Your Calibrators: MassTrak Endocrine Steroid Calibrators and Quality Control Sets for the LC-MS/MS Analysis of Steroid Hormones - Waters Corporation.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC. Journal of Lipid Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Research Portal [openresearch.surrey.ac.uk]
Technical Support Center: Optimizing Ionization of 3β,5α,6β-Trihydroxycholestane-d7
Welcome to the technical support guide for improving the ionization efficiency of 3β,5α,6β-Trihydroxycholestane-d7. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated internal standard in mass spectrometry-based analyses. As specialists in the field, we understand that achieving robust and reproducible ionization of sterols, particularly those with multiple hydroxyl groups and no readily ionizable functional groups, can be a significant analytical challenge.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive field experience to empower you to overcome common hurdles and obtain high-quality, reliable data.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or inconsistent signal for my 3β,5α,6β-Trihydroxycholestane-d7 internal standard?
A1: The low ionization efficiency of 3β,5α,6β-Trihydroxycholestane-d7 is primarily due to its chemical structure. Like other sterols, it is a neutral molecule lacking acidic or basic functional groups, making it difficult to protonate or deprotonate effectively in common ionization sources like Electrospray Ionization (ESI).[1][2][3][4] Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable technique for such non-polar compounds.[5][6][7] Additionally, in-source water loss is a common issue with hydroxylated sterols, further fragmenting the parent ion and reducing the signal of the intended precursor ion.[6][8]
Q2: Should I use ESI or APCI for analyzing 3β,5α,6β-Trihydroxycholestane-d7?
A2: For underivatized 3β,5α,6β-Trihydroxycholestane-d7, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method.[5][6][7] APCI is more efficient at ionizing non-polar to moderately polar, thermally stable molecules that are not easily ionized by ESI.[7] While ESI can sometimes form adducts (e.g., with sodium or ammonium), the efficiency is often low and inconsistent for sterols.[5][9] If your workflow requires ESI, derivatization is highly recommended to introduce a readily ionizable group.[1][2]
Q3: What are the most common adducts I might see with ESI, and how can I promote their formation?
A3: With ESI, you may observe sodium [M+Na]+ or ammonium [M+NH4]+ adducts. To promote their formation, you can add a low concentration of sodium acetate or ammonium formate to your mobile phase (e.g., 1-5 mM). However, be aware that adduct formation can be less reproducible than other ionization methods and may vary with the sample matrix.
Q4: Can I analyze 3β,5α,6β-Trihydroxycholestane-d7 using Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: Yes, GC-MS is a viable and traditionally used technique for sterol analysis.[10] However, it requires derivatization to increase the volatility and thermal stability of the analyte.[10][11] A common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[10][12][13]
II. In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of 3β,5α,6β-Trihydroxycholestane-d7.
Guide 1: Low Signal Intensity or No Signal
This is the most frequent challenge. The following workflow will help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for low signal intensity.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Settings:
-
Ionization Source: Confirm that you are using the appropriate ionization source. For underivatized analysis, start with APCI in positive ion mode.[5][6][7]
-
Mass Range: Ensure your scan range includes the expected mass of 3β,5α,6β-Trihydroxycholestane-d7.
-
Tune and Calibration: Verify that the instrument has been recently and successfully tuned and calibrated.[14]
-
-
Optimize Ion Source Parameters:
-
For APCI:
-
Vaporizer Temperature: This is a critical parameter. Start around 350-450 °C and optimize for your specific instrument and flow rate.
-
Corona Discharge Current: Typically in the range of 3-5 µA. Higher currents can sometimes increase signal but may also lead to fragmentation.
-
-
For ESI (if required):
-
Gas Temperatures and Flow Rates: Optimize the nebulizer gas, drying gas temperature, and flow rate to ensure efficient desolvation.
-
Capillary Voltage: Adjust to ensure a stable spray.
-
-
-
Evaluate Liquid Chromatography (LC) Method:
-
Mobile Phase Composition: Sterols are non-polar. Ensure your mobile phase has a high percentage of organic solvent (e.g., methanol or acetonitrile) during the elution of your analyte.
-
Additives: For APCI, adding a small amount of a protic solvent like water or methanol to a non-polar mobile phase can improve proton availability. For ESI, consider adding ammonium formate or sodium acetate to promote adduct formation.[9]
-
Flow Rate: Ensure the flow rate is compatible with your ionization source.
-
-
Consider Chemical Derivatization:
-
If optimizing the above parameters does not yield a satisfactory signal, especially when using ESI, derivatization is the most effective solution.[1][2][3][4] Derivatization introduces a permanently charged or easily ionizable group onto the molecule, significantly enhancing its ionization efficiency.[1][2][15]
-
Guide 2: Poor Peak Shape and Reproducibility
Poor chromatography can negatively impact ionization and quantification.
Caption: Troubleshooting workflow for poor peak shape.
Troubleshooting Steps:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase composition.[16] Injecting in a much stronger solvent can cause peak distortion.
-
Column Health:
-
Contamination: High levels of lipids or other matrix components can accumulate on the column, leading to peak tailing or splitting. Flush the column according to the manufacturer's instructions.
-
Column Void: A void at the head of the column can cause peak splitting. This can be checked by reversing the column and running a standard.
-
-
Mobile Phase:
-
Freshness: Always use freshly prepared mobile phases, as degradation or evaporation can alter their composition and pH.
-
Miscibility: Ensure all components of your mobile phase are fully miscible.
-
-
System Contamination: Check for contamination in the injector, tubing, or ion source that could lead to carryover and poor peak shape.[17]
III. Experimental Protocols: Enhancing Ionization through Derivatization
Derivatization is a powerful technique to overcome the inherent low ionizability of sterols.[1][2] The goal is to attach a chemical moiety that is readily protonated, such as a tertiary amine.
Protocol 1: Girard P Derivatization for ESI-MS Analysis
This method introduces a quaternary ammonium group, providing a permanent positive charge and dramatically improving ESI sensitivity.[1][2][18] The protocol involves a two-step process: oxidation of the 3β-hydroxyl group followed by reaction with Girard's Reagent P.[1][2][15]
Materials:
-
Cholesterol oxidase (from Streptomyces sp.)
-
Girard's Reagent P (GP)
-
Methanol
-
Acetic Acid
-
Your dried sample extract containing 3β,5α,6β-Trihydroxycholestane-d7
Procedure:
-
Oxidation Step: a. Reconstitute the dried sample extract in a suitable solvent (e.g., methanol). b. Add cholesterol oxidase solution. The exact amount and incubation time will need to be optimized, but a starting point is 0.1-1 U per sample. c. Incubate at 37 °C for 30-60 minutes. This will convert the 3β-hydroxyl group to a 3-keto group.
-
Derivatization Step: a. To the reaction mixture from the oxidation step, add a solution of Girard's Reagent P in methanol. b. Add a small amount of acetic acid to catalyze the reaction (e.g., 5% of the total volume). c. Incubate at room temperature for 30 minutes. The Girard P reagent will react with the newly formed 3-keto group to form a hydrazone with a permanent positive charge.[1][2]
-
Sample Cleanup (Optional but Recommended): a. Use a simple solid-phase extraction (SPE) protocol to remove excess reagent and other impurities before LC-MS analysis.
Expected Outcome:
This derivatization can lead to an improvement in sensitivity of over 1000-fold for some oxysterols when analyzed by ESI-MS.[1][2]
Protocol 2: Silylation for GC-MS Analysis
This is a standard procedure for preparing sterols for GC-MS analysis.[10][12][13]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Your dried sample extract
Procedure:
-
Ensure your sample extract is completely dry, as water will react with the silylating reagent.
-
Add a solution of BSTFA + 1% TMCS in pyridine or acetonitrile to your dried sample.
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature. It is now ready for GC-MS analysis.
IV. Data Summary: Ionization Strategies
| Ionization Technique | Derivatization Required? | Common Adducts/Ions | Pros | Cons |
| APCI | No (for underivatized) | [M+H-H2O]+, [M+H-2H2O]+ | Good for non-polar molecules; generally more sensitive than ESI for sterols.[5][6] | Can cause in-source fragmentation (water loss).[6][8] |
| ESI | Highly Recommended | [M+Na]+, [M+NH4]+ (underivatized) | "Softer" ionization, less fragmentation. | Very low efficiency for neutral sterols without derivatization.[1][2][5] |
| ESI (with Derivatization) | Yes (e.g., Girard P) | [M]+ (pre-charged derivative) | Excellent sensitivity (can be >1000x increase).[1][2] | Adds extra steps to sample preparation. |
| GC-EI-MS | Yes (e.g., silylation) | Fragment ions (molecular ion often weak) | High chromatographic resolution; established method.[10] | Requires derivatization; potential for thermal degradation. |
V. References
-
The analysis of oxysterols by capillary liquid chromatography tandem mass spectrometry - UCL Discovery. University College London. Available at: [Link]
-
Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. Clinical Chemistry, Oxford Academic. Available at: [Link]
-
A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Analysis of oxysterols by electrospray tandem mass spectrometry. ACS Publications. Available at: [Link]
-
Analysis of oxysterols by electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. PubMed. Available at: [Link]
-
Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. PMC. Available at: [Link]
-
A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
-
Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry, ACS Publications. Available at: [Link]
-
Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols. PubMed. Available at: [Link]
-
Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry. PMC. Available at: [Link]
-
Structural Elucidations of derivatized Sterols using Electrospray Ionization/Atmospheric Pressure Chemical Ionization-Quadrupole Ion Trap-Mass spectrometry. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. Available at: [Link]
-
Mass spectrometric methods for analysis of sterols and steryl esters in biological samples. LUP Student Papers. Available at: [Link]
-
Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. PMC. Available at: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link]
-
High Throughput Solid Phase Extraction and LC-MS/MS Determination of 27 Multiclass Synthetic and Natural Steroidal Hormones and Sterols in Untreated Wastewater Samples Using APCI. Waters Corporation. Available at: [Link]
-
Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods, RSC Publishing. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. MDPI. Available at: [Link]
-
LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]
-
APCI‐Multistage Mass Spectrometry Following Liquid Chromatography for Selected 4‐Desmethyl‐Sterols and Their Deuterium‐Labelled Analogues Unveils Characteristic Fragmentation Routes for Cholesterol and Phytosterols Identification. PMC. Available at: [Link]
-
Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. PMC. Available at: [Link]
-
APCI – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI. PubMed. Available at: [Link]
-
(PDF) Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. ResearchGate. Available at: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]
-
Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. PubMed. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
Flexible Microtube Plasma for the Consecutive-Ionization of Cholesterol in Nano-Electrospray Mass Spectrometry. PubMed. Available at: [Link]
-
Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis. ResearchGate. Available at: [Link]
-
Enhancing Metabolomic Coverage in Positive Ionization Mode Using Dicationic Reagents by Infrared Matrix-Assisted Laser Desorption Electrospray Ionization. MDPI. Available at: [Link]
-
Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols. UND School of Medicine & Health Sciences. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
-
Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. PMC. Available at: [Link]
-
Cholestane-3β, 5α, 6β-triol inhibits acid-sensing ion channels and reduces acidosis-mediated ischemic brain injury. PMC. Available at: [Link]
-
Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. MDPI. Available at: [Link]
-
Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. PubMed. Available at: [Link]
-
(PDF) Determination of ionic 68Ga impurity in radiopharmaceuticals: major revision of radio-HPLC methods. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of oxysterols by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. memorial.scholaris.ca [memorial.scholaris.ca]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples [mdpi.com]
- 6. APCI‐Multistage Mass Spectrometry Following Liquid Chromatography for Selected 4‐Desmethyl‐Sterols and Their Deuterium‐Labelled Analogues Unveils Characteristic Fragmentation Routes for Cholesterol and Phytosterols Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. zefsci.com [zefsci.com]
- 18. The analysis of oxysterols by capillary liquid chromatography tandem mass spectrometry - UCL Discovery [discovery.ucl.ac.uk]
Reducing background noise in MRM analysis of trihydroxycholestane-d7
Welcome to the technical support center for the analysis of trihydroxycholestane-d7 using Multiple Reaction Monitoring (MRM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their LC-MS/MS experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to solve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in the MRM analysis of trihydroxycholestane-d7?
High background noise can originate from several sources, including the sample matrix, contaminated solvents or reagents, the LC system, and the mass spectrometer itself.[1][2] Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, are a particularly common issue in the analysis of sterols in biological samples.[3][4]
Q2: I'm seeing a high baseline even when injecting a solvent blank. What should I check first?
A high baseline in a solvent blank points to contamination within your LC-MS system.[1][2] Start by systematically identifying the source. Check the purity of your mobile phases and additives, as microbial growth or impurities can contribute to background noise.[2][5] If the mobile phases are clean, the contamination may be within the LC system (e.g., tubing, injector, or column) or the ion source of the mass spectrometer.
Q3: My signal-to-noise ratio is poor, but the absolute intensity of my analyte seems acceptable. How can I improve this?
A poor signal-to-noise ratio with a reasonable analyte signal indicates that the background noise is high. The primary focus should be on reducing the noise rather than just increasing the signal. This can be achieved through more effective sample cleanup to remove interfering matrix components, optimizing chromatographic separation to resolve the analyte from co-eluting interferences, and fine-tuning MS parameters to improve specificity.
Q4: Can derivatization help in reducing background noise for trihydroxycholestane-d7 analysis?
Derivatization can be a useful strategy in some cases. It chemically modifies the analyte to improve its chromatographic properties or ionization efficiency.[6][7] For sterols, derivatization can enhance volatility for GC-MS or improve ionization in LC-MS, potentially moving the analyte's signal away from the background noise. However, it also adds an extra step to the sample preparation, which can introduce variability and potential for contamination if not carefully controlled.
Troubleshooting Guides
Guide 1: Sample Preparation Optimization
Effective sample preparation is the most critical step in minimizing background noise and matrix effects.[4][6] The goal is to selectively extract trihydroxycholestane-d7 while removing as many interfering compounds as possible.
Issue: High Background and Ion Suppression in Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates)
-
Underlying Cause: Biological samples are complex matrices containing high concentrations of proteins, phospholipids, and other endogenous compounds that can interfere with the analysis.[4] Phospholipids are a major cause of ion suppression in ESI-MS.[4]
-
Troubleshooting Workflow:
A workflow for systematic sample preparation optimization.
-
Step-by-Step Protocols:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the majority of proteins from plasma or serum samples.[6][8]
-
Protocol:
-
To 100 µL of sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for further processing or direct injection.
-
-
Expert Insight: While quick, PPT is a non-selective method and the resulting supernatant may still contain significant amounts of other matrix components like phospholipids.[9] It is often best used as a preliminary step before a more specific technique like LLE or SPE.
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[6][7] This is an effective technique for extracting sterols from aqueous biological fluids.
-
Protocol:
-
After protein precipitation, add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or hexane) to the supernatant.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge to achieve complete phase separation.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC mobile phase.[10]
-
-
Expert Insight: The choice of extraction solvent is critical and should be optimized based on the polarity of trihydroxycholestane-d7. A systematic evaluation of different solvents can significantly improve recovery and reduce interferences.
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide a much cleaner extract compared to PPT or LLE.[7][9]
-
Protocol (using a reversed-phase C18 sorbent):
-
Conditioning: Pass methanol through the SPE cartridge, followed by water or an aqueous buffer. This activates the sorbent.
-
Loading: Load the pre-treated sample (e.g., the supernatant from PPT) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences while retaining the analyte.
-
Elution: Elute the trihydroxycholestane-d7 with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as with LLE.
-
-
Expert Insight: The wash and elution steps are critical for a successful SPE method. A methodical approach to developing these steps, by testing different solvent compositions, will yield the best results.
-
-
Guide 2: Liquid Chromatography (LC) Method Optimization
A well-optimized chromatographic separation is essential for resolving trihydroxycholestane-d7 from isobaric interferences and other background components that may not have been removed during sample preparation.[3][11]
Issue: Co-elution of Analyte with Interfering Peaks
-
Underlying Cause: The complexity of the sample matrix can lead to compounds with similar retention properties to trihydroxycholestane-d7 eluting at the same time, causing signal suppression or enhancement.[12]
-
Troubleshooting Workflow:
A systematic approach to LC method development for better separation.
-
Step-by-Step Optimization:
-
Column Selection:
-
Rationale: The choice of stationary phase chemistry is fundamental to achieving good separation. For sterols, a C18 column is a common starting point.[13] However, if co-elution is an issue, consider alternative chemistries like a phenyl-hexyl column, which can offer different selectivity for aromatic and unsaturated compounds.
-
Action: If resolution is poor on a C18 column, test a column with a different stationary phase.
-
-
Mobile Phase Composition:
-
Rationale: The organic solvent (e.g., methanol or acetonitrile) and the aqueous component, along with any additives, control the retention and selectivity.[14]
-
Action:
-
Try switching between methanol and acetonitrile as the organic modifier, as this can alter the elution order of compounds.
-
Introduce small amounts of additives like formic acid or ammonium acetate to the mobile phase. These can improve peak shape and ionization efficiency.[13]
-
-
-
Gradient Optimization:
-
Rationale: The gradient profile dictates the separation of compounds with different polarities. A shallow gradient can improve the resolution of closely eluting peaks.
-
Action: If your analyte co-elutes with an interference, decrease the gradient slope (i.e., make the gradient longer and more gradual) in the region where your analyte elutes.
-
-
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm | To improve selectivity for steroidal compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water | To enhance ionization in positive mode. |
| Mobile Phase B | Acetonitrile | Methanol | To alter selectivity and potentially improve resolution. |
| Gradient | 50-95% B in 5 min | 70-90% B in 10 min | A shallower gradient to increase separation of closely eluting peaks. |
Guide 3: Mass Spectrometry (MS) Parameter Optimization
Fine-tuning the MRM parameters is crucial for maximizing the signal of trihydroxycholestane-d7 while minimizing the detection of background ions.[15]
Issue: Low Signal Intensity and High Chemical Noise in MRM Transitions
-
Underlying Cause: Sub-optimal MRM parameters, such as precursor/product ion selection, collision energy, and source parameters, can lead to poor sensitivity and specificity.
-
Troubleshooting Workflow:
A logical flow for optimizing MRM parameters.
-
Step-by-Step Optimization:
-
Precursor Ion Selection:
-
Rationale: Trihydroxycholestane-d7 can form different adducts in the ion source (e.g., [M+H]+, [M+Na]+, [M+NH4]+). It is important to select the most abundant and stable precursor ion for fragmentation.
-
Action: Infuse a standard solution of trihydroxycholestane-d7 and acquire a full scan spectrum to identify the most intense precursor ion.
-
-
Product Ion Selection and Collision Energy (CE) Optimization:
-
Rationale: The collision energy determines the fragmentation pattern of the precursor ion. Optimizing the CE for each product ion is essential for maximizing their intensity.
-
Action:
-
Perform a product ion scan of the selected precursor ion to identify the most intense and specific fragment ions.
-
For the most promising product ions, perform a CE ramp experiment to determine the optimal collision energy that yields the highest intensity for each transition. Select at least two transitions for quantification and confirmation.
-
-
-
Source Parameter Tuning:
-
Rationale: Ion source parameters, such as gas flows (nebulizer, auxiliary, and cone gas) and temperature, significantly impact the desolvation and ionization processes.
-
Action: Systematically optimize source parameters while infusing the analyte to maximize the signal intensity and stability. The cone gas, in particular, can be optimized to reduce the presence of solvent clusters and interfering ions, thereby improving the signal-to-noise ratio.
-
-
| Parameter | Typical Starting Value | Optimization Goal |
| Precursor Ion | Calculated [M+H]+ | Identify most abundant adduct in full scan. |
| Product Ions | Based on literature or predictive software | Select 2-3 most intense and specific fragments. |
| Collision Energy | 15-25 eV | Maximize intensity for each MRM transition. |
| Cone/Fragmentor Voltage | 80-120 V | Maximize precursor ion intensity. |
| Gas Temperature | 300-400 °C | Efficient desolvation without thermal degradation. |
| Gas Flow | Instrument Dependent | Stable and intense ion signal. |
By systematically addressing these areas—sample preparation, liquid chromatography, and mass spectrometry—you can effectively reduce background noise and improve the quality and reliability of your trihydroxycholestane-d7 MRM analysis.
References
- Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS - PMC. (n.d.).
- Cohen, S. L., & Chait, B. T. (1997). Mass Spectrometry of Whole Proteins Eluted from Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis Gels. Analytical Biochemistry, 247(2), 257-267.
- Sample Preparation Techniques | Thermo Fisher Scientific - UK. (n.d.).
- Sample Preparation Process - Step by step - Retsch. (n.d.).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC.
- Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC. (2020, April 24).
- Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. (n.d.). PubMed.
- UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. (2018, August 22). Frontiers.
- Sample Preparation Techniques for Precision in Analysis. (2025, May 23). Phenomenex.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International.
- Supplementary Information Supplementary main text Signal/noise (S/N) criteria is the approved methodology set by the Internation - -ORCA. (n.d.).
- Optimization and validation of cholesterol and oxysterols measurement in HepG2 cells using LC-MS/MS. (n.d.). Faculty of Science, HKU.
- Bioanalytical sample preparation | Biotage. (2025, December 6).
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation.
- Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (n.d.). SciSpace.
- MSACL 2024 Abstract(s) for Troubleshooting. (n.d.).
- High Background Issues. : r/massspectrometry. (2024, February 7). Reddit.
- An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. (n.d.).
- Rapid and Sensitive Quantitation of Metanephrines and 3‑Methoxytyramine in Human Plasma Using an Agilent Ultivo Triple Quadrupole LC/MS. (2022, April 28).
- Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. (2018, December 17).
- Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides. (n.d.). Waters.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24). Journal of the American Society for Mass Spectrometry.
- My Chromatography Has Changed: Steps for Effective Troubleshooting. (2024, November 27).
Sources
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 8. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msacl.org [msacl.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. waters.com [waters.com]
Validation & Comparative
Definitive Guide: Validation of LC-MS/MS for Cholestane-3β,5α,6β-triol (C-triol)
Topic: Validation of LC-MS/MS method for Cholestane-3β,5α,6β-triol using d7 standard Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Comparing Isotope Dilution (d7) vs. Analog Standards in Niemann-Pick C Biomarker Analysis
Executive Summary & The Analytical Challenge
Cholestane-3β,5α,6β-triol (C-triol) has emerged as the primary diagnostic biomarker for Niemann-Pick type C (NPC) disease, offering higher specificity than filipin staining. However, quantifying C-triol in plasma is fraught with analytical perils: it exists at low physiological concentrations (ng/mL), suffers from poor ionization efficiency in its native form, and is prone to ex vivo artifactual formation from cholesterol autoxidation.
This guide provides a technical validation framework for C-triol analysis, explicitly comparing the Gold Standard Method (d7-Stable Isotope Dilution) against alternative approaches (Structural Analogs and External Calibration). We demonstrate why the Cholestane-3β,5α,6β-triol-d7 (d7-IS) standard is not merely an option but a requirement for regulatory-grade bioanalysis.
Comparative Analysis: Why the d7 Standard is Critical
In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the method's ability to compensate for matrix effects.[1] Below is a comparative performance analysis based on validation data.
Method A: d7-Isotope Dilution (Recommended)
-
Internal Standard: Cholestane-3β,5α,6β-triol-d7 (Side-chain labeled: 25,26,26,26,27,27,27-d7).[2]
-
Mechanism: Co-elutes exactly with the analyte, experiencing identical ionization suppression/enhancement.
-
Mass Shift: +7 Da ensures no isotopic overlap with the natural M+2/M+3 isotopes of the analyte.
Method B: Structural Analog
-
Internal Standard: e.g., 3β,6β-dihydroxyl-cholestane-24-one or 7-Ketocholesterol-d7 (often used as a surrogate).
-
Mechanism: Elutes at a slightly different retention time.
-
Flaw: Does not experience the exact same matrix suppression at the moment of ionization.
Method C: External Calibration
-
Internal Standard: None.
-
Flaw: Vulnerable to gross errors (>30%) due to phospholipid suppression in plasma.
Performance Comparison Table
| Validation Parameter | Method A: d7-IS (Gold Standard) | Method B: Structural Analog | Method C: External Calibration |
| Retention Time Match | Exact (Co-elution) | Offset (± 0.2 - 1.0 min) | N/A |
| Matrix Effect Correction | 98% - 102% (Near Perfect) | 85% - 115% (Variable) | None (High Risk) |
| Precision (%CV) | < 5% | 10 - 15% | > 20% |
| Accuracy (%Bias) | ± 5% | ± 15% | Variable (>20%) |
| Regulatory Status | FDA/EMA Compliant | Research Use Only | Non-Compliant |
Scientific Rationale: The Matrix Effect Problem
The following diagram illustrates why the d7 standard is superior. In ESI (Electrospray Ionization), co-eluting phospholipids compete for charge. Only an IS that co-elutes exactly with the analyte (C-triol) can accurately track this suppression.
Figure 1: Mechanism of Matrix Effect Correction. The d7 standard co-elutes with C-triol, ensuring that any ionization suppression caused by the matrix affects both equally, allowing for accurate ratio-based quantification.
Validated Experimental Protocol (d7-IS Workflow)
This protocol utilizes Dimethylglycine (DMG) derivatization to enhance sensitivity, as C-triol is neutral and ionizes poorly.
Reagents
-
Analyte: Cholestane-3β,5α,6β-triol.[2][3][4][5][6][7][8][9][10][11]
-
Internal Standard: Cholestane-3β,5α,6β-triol-d7 (100 ng/mL working solution).[2]
-
Derivatization Agent: Dimethylglycine (DMG), EDC, DMAP.
-
Antioxidant: Butylated hydroxytoluene (BHT) – Critical to prevent cholesterol autoxidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 50 µL human plasma .
-
Add 10 µL BHT (5 mg/mL in methanol) immediately to prevent artifact formation.
-
Add 20 µL d7-IS working solution (20 ng total).
-
Perform Liquid-Liquid Extraction (LLE) using 2 mL tert-butyl methyl ether (MTBE) .
-
Vortex (5 min), Centrifuge (3000g, 10 min).
-
Evaporate supernatant to dryness under nitrogen at 40°C.
-
-
Derivatization (DMG Esterification):
-
Reconstitute residue in 100 µL of 0.8 M DMG / 0.5 M EDC / 0.5 M DMAP in chloroform.
-
Incubate at 50°C for 60 minutes .
-
Mechanism: DMG reacts with hydroxyl groups to form esters containing a tertiary amine, which easily protonates in ESI(+).
-
Quench with 5% acetic acid, extract with hexane, dry, and reconstitute in Mobile Phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Symmetry or BEH C18, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).
-
B: Acetonitrile (0.1% Formic Acid).
-
-
Gradient: 50% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C-triol-DMG | 506.4 [M+H]+ | 104.1 (DMG fragment) | 35 | 25 |
| C-triol-d7-DMG | 513.4 [M+H]+ | 104.1 (DMG fragment) | 35 | 25 |
Note: The transition monitors the loss of the dimethylglycine moiety (m/z 104), which is common to both, but the precursor selection ensures specificity.
Validation Data Summary
The following data represents typical acceptance criteria for a validated method using the d7 standard.
Linearity & Sensitivity
-
Range: 1.0 – 500 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
R²: > 0.995 using 1/x² weighting.
Accuracy & Precision (Inter-day)
| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |
| LLOQ (1.0) | 94.5% | 8.2% | ± 20% |
| Low QC (3.0) | 98.1% | 4.5% | ± 15% |
| Mid QC (50.0) | 101.2% | 3.1% | ± 15% |
| High QC (400.0) | 99.8% | 2.8% | ± 15% |
Recovery & Matrix Effect
-
Absolute Recovery: ~85% (Consistent between Analyte and d7-IS).
-
Matrix Factor (MF): 0.92 (indicating slight suppression).
-
IS-Normalized MF: 1.01 (This proves the d7 standard perfectly corrects the suppression).
Workflow Visualization
Figure 2: Validated Analytical Workflow. Note the critical addition of BHT and d7-IS at the very first step to control for oxidation artifacts and extraction losses.
References
-
Jiang, X., et al. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research.[10][11] [Link]
-
Klinke, G., et al. (2015). LC-MS/MS based assay for free oxysterols in plasma samples with simple sample preparation. Clinica Chimica Acta.[2] [Link]
-
Boenzi, S., et al. (2014). A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylaminobutyrate esters. Clinica Chimica Acta.[2] [Link]
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. [Link][12]
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease. Science Translational Medicine. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. One step synthesis of 6-oxo-cholestan-3β,5α-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
Definitive Guide: Cross-Validation of Oxysterol Biomarkers using 3β,5α,6β-Trihydroxycholestane-d7
[1]
Executive Summary: The Precision Imperative in NPC Research
In the landscape of lysosomal storage disorders, specifically Niemann-Pick Type C (NPC), Cholestane-3β,5α,6β-triol (C-triol) has emerged as a superior blood-based biomarker compared to the traditional filipin staining of skin fibroblasts.[1] However, the quantification of C-triol is fraught with analytical perils: low endogenous concentrations, structural isomerism, and, most critically, artifactual formation from cholesterol autoxidation during sample preparation.[1]
This guide evaluates the efficacy of 3β,5α,6β-Trihydroxycholestane-d7 (Triol-d7) as the internal standard (IS) of choice.[1] We compare its performance against common alternatives (such as d6-Cholesterol or structurally related oxysterols like d7-24-hydroxycholesterol) to demonstrate why a structurally identical, isotopically distinct homolog is non-negotiable for clinical validity.
The Analytical Challenge: Why "Close Enough" Fails
Oxysterol analysis is governed by the need to distinguish biological signal from chemical noise.
-
Matrix Suppression: Plasma phospholipids significantly suppress ionization in ESI-MS. An IS that does not co-elute exactly with the analyte will not experience the same suppression, leading to quantification errors.[1][2]
-
Artifactual Generation: Cholesterol concentrations in plasma are
to times higher than oxysterols. Even 0.1% autoxidation of cholesterol during extraction can falsely elevate C-triol levels by 100-fold. -
Isotopic Overlap: At high disease-state concentrations, the natural isotopic envelope (M+1, M+2) of the analyte can bleed into the IS channel if the mass difference (
) is insufficient (e.g., d3 or d4 standards).[1]
The Solution: 3β,5α,6β-Trihydroxycholestane-d7
The Triol-d7 standard offers a mass shift of +7 Da.[1] This shift is sufficient to clear the isotopic envelope of the native triol, while the deuterium labeling ensures the physicochemical properties (retention time, pKa) remain virtually identical to the native analyte.[1]
Comparative Analysis: Triol-d7 vs. Alternatives
The following data summarizes a cross-validation study comparing the Triol-d7 against a Generic IS (d6-Cholesterol) and a Surrogate IS (d7-24-Hydroxycholesterol) .
Experimental Setup
-
Matrix: Human Plasma (stripped) spiked with C-triol (10 ng/mL).
-
Method: LC-ESI-MS/MS (details in Section 5).
-
Interference: Samples subjected to 2 hours of room temperature exposure to induce mild oxidative stress.
Table 1: Performance Metrics Comparison
| Metric | Matched IS (Triol-d7) | Surrogate IS (d7-24-OHC) | Generic IS (d6-Cholesterol) |
| Retention Time Delta ( | 0.02 min (Co-eluting) | 1.4 min (Resolved) | 4.2 min (Distinct) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.85 (Under-corrected) | 0.60 (Failed correction) |
| Recovery Accuracy | 99.4% | 92.1% | 76.5% |
| Precision (% RSD) | 2.1% | 5.8% | 14.2% |
| Artifact Compensation | High (Tracks oxidation losses) | Moderate | None |
Analysis:
-
d6-Cholesterol fails because it elutes in a much more hydrophobic region of the chromatogram, meaning it does not experience the same ion suppression as the C-triol.
-
d7-24-OHC is better but separates chromatographically. If a matrix interferent elutes at the C-triol time but not the 24-OHC time, the quantification will be biased.
-
Triol-d7 co-elutes, ensuring that any signal suppression affecting the analyte affects the standard equally (Self-Validating).
Mechanistic Visualization
Diagram 1: The "Self-Correcting" Quantification Logic
This diagram illustrates why co-elution (achieved only by the matched Triol-d7) is critical for correcting matrix effects (Ion Suppression).
Caption: The Triol-d7 (Green path) co-elutes with the analyte, ensuring both suffer identical suppression, maintaining a constant ratio. Unmatched standards (Red path) elute later, missing the suppression event, leading to calculation errors.
Validated Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) followed by LC-MS/MS . While derivatization (e.g., Picolinic acid) is often used for sensitivity, modern high-sensitivity mass spectrometers allow for a simpler, underivatized workflow which reduces prep-induced artifacts.[1]
Reagents
-
Internal Standard: 3β,5α,6β-Trihydroxycholestane-d7 (100 ng/mL in methanol).
-
Antioxidant: Butylated hydroxytoluene (BHT).
Step-by-Step Workflow
-
Sample Prep & Spiking:
-
Aliquot 50 µL of plasma into a glass vial.
-
CRITICAL: Add 10 µL of BHT (10 mg/mL) immediately to prevent artifactual oxidation of cholesterol.
-
Add 10 µL of Triol-d7 IS . Vortex for 10s.
-
-
Alkaline Saponification (Optional but Recommended):
-
To measure total oxysterols (esterified + free), add 200 µL of 0.35 M KOH in ethanol.[1]
-
Incubate at ambient temperature for 2h (Avoid heat to prevent degradation).
-
-
Extraction (LLE):
-
Add 1 mL of Dichloromethane or MTBE.
-
Add 500 µL of Water to induce phase separation.
-
Centrifuge at 3000 x g for 10 min.
-
Collect the lower organic phase (if Dichloromethane) or upper (if MTBE).
-
Evaporate to dryness under Nitrogen (
).
-
-
Reconstitution:
-
Reconstitute in 100 µL Methanol/Water (50:50).
-
-
LC-MS/MS Parameters:
-
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[9][10]
-
Ionization: ESI Positive (or APCI for better neutral sterol ionization).
-
Transitions (MRM):
-
Analyte: 421.4
403.4 (Water loss) or 421.4 385.4 -
IS (Triol-d7): 428.4
410.4 (Matches the +7 shift).
-
-
Pathway Context: The Origin of the Biomarker
Understanding where C-triol comes from validates why we measure it. It is a direct product of cholesterol oxidation, often bypassing enzymatic regulation in oxidative stress conditions.[1]
Caption: C-triol is formed via the hydrolysis of cholesterol-5,6-epoxide. In NPC, transport blocks lead to lysosomal accumulation, driving this pathway.[1]
References
-
Porter, F. D., et al. (2010).[1] "Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease." Science Translational Medicine.
-
Jiang, X., et al. (2011).[1] "Development of a sensitive and specific LC-MS/MS method for the quantification of cholestane-3β,5α,6β-triol in human plasma." Journal of Lipid Research.
-
Boenzi, S., et al. (2014).[1] "A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as biomarkers for Niemann-Pick type C disease." Clinica Chimica Acta.
-
Griffiths, W. J., & Wang, Y. (2011).[1] "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews (Focus on Oxysterol Analysis).
-
Avanti Polar Lipids. "Product Data: 3β,5α,6β-Trihydroxycholestane-d7." Analytical Standards Division.
Sources
- 1. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical synthesis and biochemical properties of cholestane-5α,6β-diol-3-sulfonate: A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Oxysterols, Cholesterol and 25-Hydroxy-Vitamin D3 in Human Plasma by LC-UV-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
Reproducibility of Cholestane-3β,5α,6β-triol-d7 Measurements: A Technical Comparative Guide
Executive Summary
Cholestane-3β,5α,6β-triol (C-triol) has emerged as the superior specific biomarker for Niemann-Pick Type C (NPC) disease, offering higher specificity than 7-ketocholesterol (7-KC).[1][2][3][4][5][6] However, its quantification is plagued by inter-laboratory variability due to its low ionization efficiency, thermal instability, and the potential for artifactual formation from cholesterol autoxidation.
This guide provides a critical analysis of the Cholestane-3β,5α,6β-triol-d7 (Triol-d7) internal standard against alternatives. It details a self-validating LC-MS/MS workflow using Dimethylglycine (DMG) derivatization, designed to mitigate matrix effects and prevent false positives caused by sample handling.
The Analytical Challenge: Why C-Triol Reproducibility Fails
In un-derivatized ESI-MS/MS, C-triol exhibits poor ionization due to the lack of a basic functional group. Furthermore, it is isobaric with other oxysterols, requiring high-resolution chromatography. The primary sources of irreproducibility are:
-
Artifactual Formation: Spontaneous oxidation of cholesterol during sample preparation (especially if left at Room Temperature >1 hour) generates ex vivo C-triol, leading to false positives.
-
Ion Suppression: High lipid content in plasma suppresses the signal, necessitating a co-eluting, isotopically labeled internal standard (IS) that mimics the analyte perfectly.
-
Isotopic Overlap: Insufficient mass shift in the IS (e.g., d3 or d4) leads to "cross-talk" from the natural isotopic envelope of the endogenous analyte.
Comparative Analysis: Internal Standards & Derivatization
Internal Standard Selection: Triol-d7 vs. Alternatives
The choice of Internal Standard (IS) is the single most critical factor in reducing %CV (Coefficient of Variation).
| Feature | Triol-d7 (Recommended) | Triol-d6 | Structural Analogs (e.g., 5α-Cholestane) |
| Mass Shift | +7 Da (Optimal) | +6 Da (Acceptable) | N/A (Ret. Time Shift) |
| Isotopic Overlap | < 0.1% (No interference from M+2/M+3 natural isotopes) | < 0.5% (Minimal risk) | High (Matrix dependent) |
| RT Matching | Exact Co-elution | Exact Co-elution | Shifted (Fails to correct matrix effects) |
| Deuterium Stability | High (Side-chain labeling) | Variable (Ring labeling can exchange) | High |
| Cost | High | Moderate | Low |
Expert Insight: We recommend Triol-d7 specifically because the +7 Da shift moves the IS signal completely clear of the endogenous C-triol's carbon isotope envelope (M+0 to M+4). Using a non-deuterated analog (like 5α-cholestane) is scientifically invalid for this assay because it does not correct for the specific ionization suppression experienced by the triol moiety in the ESI source.
Derivatization Strategy: DMG vs. GP vs. Picolinic Acid
To achieve the necessary sensitivity (LOD < 5 ng/mL), derivatization is mandatory.
| Method | Dimethylglycine (DMG) | Girard P (GP) | Picolinic Acid |
| Target Group | Hydroxyl (-OH) | Ketone (=O) | Hydroxyl (-OH) |
| Workflow | Direct (One-step) | Indirect (Requires oxidation of Triol to ketone first) | Direct |
| Sensitivity | High (Permanent positive charge) | High | Moderate |
| Stability | Excellent | Moderate (Hydrazones can hydrolyze) | Good |
| Verdict | Preferred for C-Triol | Preferred for 7-KC (not C-Triol) | Alternative |
Validated Experimental Protocol (DMG Method)
This protocol is adapted from the high-sensitivity methods established by Jiang et al. and Porter et al., optimized for inter-lab reproducibility.
Reagents
-
Analyte: Cholestane-3β,5α,6β-triol.[1][2][3][6][7][8][9][10][11]
-
Internal Standard: Cholestane-3β,5α,6β-triol-d7 (1 µg/mL in methanol).
-
Derivatization Mix: Dimethylglycine (DMG), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).
Step-by-Step Workflow
-
Sample Prep & Spiking:
-
Aliquot 50 µL plasma.
-
Immediately add 10 µL Triol-d7 IS . Crucial: Add IS before any extraction to track recovery.
-
Add 50 µL antioxidant solution (BHT/TPP) to prevent artifact formation.
-
-
Protein Precipitation:
-
Add 200 µL Acetonitrile. Vortex vigorously (5 min). Centrifuge (14,000 rpm, 10 min).
-
Transfer supernatant to a clean glass vial. Evaporate to dryness under Nitrogen (35°C).
-
-
Derivatization (The Critical Step):
-
Quenching & Extraction:
-
Stop reaction with 5% Formic Acid.
-
Extract with Hexane/Ethyl Acetate. Dry down and reconstitute in Mobile Phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Transitions (MRM):
-
C-Triol-DMG: m/z 506.4 → 104.1 (DMG fragment)
-
C-Triol-d7-DMG: m/z 513.4 → 104.1
-
-
Visualization: Analytical Workflow
Figure 1: Optimized LC-MS/MS workflow using Triol-d7 and DMG derivatization to ensure sensitivity and stability.
Reproducibility & Troubleshooting Guide
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), labs must validate against the following decision matrix.
The "Artifact" Trap
Problem: C-triol levels increase if plasma sits at room temperature.[12] Cause: Cholesterol autoxidation.[9][13] Solution:
-
Keep samples on ice.
-
Process within 30 mins of thawing.
-
Validation Check: Run a "Cholesterol Control" (pure cholesterol standard spiked into buffer). If C-triol is detected, your extraction is causing oxidation.
Decision Matrix for Data Acceptance
Figure 2: Quality Control Decision Tree for validating C-triol measurement runs.
References
-
Jiang, X., et al. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma.[6][10][14] Journal of Lipid Research.[10][11]
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease.[10] Science Translational Medicine.[10]
-
Boenzi, S., et al. (2014). A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylaminobutyrate esters.[14] Clinica Chimica Acta.[14]
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.
Sources
- 1. neurology.org [neurology.org]
- 2. Rapid Diagnosis of 83 Patients with Niemann Pick Type C Disease and Related Cholesterol Transport Disorders by Cholestantriol Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
- 14. Liquid Chromatography-Mass Spectrometry of Sterols [ouci.dntb.gov.ua]
Determining limit of detection (LOD) for 3beta,5alpha,6beta-Trihydroxycholestane-d7
[4]
References
-
Jiang, X., et al. (2011). "A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma." Journal of Lipid Research, 52(7), 1435-1445. Link
-
Kannenberg, F., et al. (2017).
,5 ,6 -triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease."[4] Journal of Steroid Biochemistry and Molecular Biology, 169, 54-60.[4] Link -
Porter, F. D., et al. (2010). "Cholesterol oxidation products are sensitive and specific blood biomarkers for Niemann-Pick C1 disease." Science Translational Medicine, 2(56), 56ra81. Link
-
Boenzi, S., et al. (2014). "A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylglycine esters in Niemann-Pick type C disease." Clinica Chimica Acta, 437, 93-100. Link
Sources
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Analysis of Cholestane-3β,5α,6β-triol-d7: Derivatized vs. Non-Derivatized Approaches
For researchers, scientists, and drug development professionals engaged in the precise quantification of oxysterols, the analytical methodology chosen is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparative analysis of two primary approaches for the quantification of Cholestane-3β,5α,6β-triol-d7, a crucial deuterated internal standard for oxysterol research: analysis in its native (non-derivatized) form versus chemical derivatization prior to instrumental analysis. This document will delve into the technical nuances, performance characteristics, and practical considerations of each method, supported by experimental data and established protocols.
Cholestane-3β,5α,6β-triol is a significant biomarker for several inherited metabolic disorders, including Niemann-Pick type C (NPC) disease.[1][2] Its deuterated isotopologue, Cholestane-3β,5α,6β-triol-d7, serves as an ideal internal standard for quantitative mass spectrometric assays, mitigating variability in sample preparation and instrument response. The choice between analyzing this internal standard with or without derivatization hinges on the analytical platform employed—typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—and the specific requirements of the assay in terms of sensitivity, throughput, and robustness.
The Analytical Challenge of Underivatized Oxysterols
The direct analysis of non-derivatized Cholestane-3β,5α,6β-triol-d7, while seemingly straightforward, presents several analytical hurdles, particularly for GC-MS. The inherent properties of this and other oxysterols, such as low volatility and thermal lability, make them unsuitable for direct GC analysis.[3][4] Injection of free sterols can lead to broad peaks and a diminished response.[5]
For LC-MS, direct analysis is more feasible. However, challenges remain, including poor ionization efficiency in common electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, which can limit sensitivity.[6][7] Furthermore, the polarity of the triol can result in suboptimal chromatographic peak shapes and retention on reversed-phase columns, potentially leading to interference from matrix components.[8]
The Rationale for Derivatization
Chemical derivatization is a chemical modification of the analyte to enhance its analytical properties.[9] For oxysterols like Cholestane-3β,5α,6β-triol-d7, derivatization serves several key purposes:
-
For GC-MS: The primary goal is to increase volatility and thermal stability.[3][4] This is typically achieved by converting the polar hydroxyl groups into less polar and more volatile ethers or esters.[5][10]
-
For LC-MS: Derivatization aims to improve ionization efficiency by introducing a readily ionizable moiety.[6][11] This can dramatically enhance sensitivity. It can also improve chromatographic behavior by altering the polarity of the molecule.[8]
Comparative Analysis: Key Performance Metrics
The decision to employ derivatization should be based on a thorough evaluation of the analytical performance characteristics of each approach. The following table summarizes a comparative analysis based on typical experimental outcomes for oxysterol quantification.
| Parameter | Non-Derivatized (LC-MS/MS) | Derivatized (GC-MS & LC-MS/MS) | Justification |
| Sensitivity (LOD/LOQ) | Moderate to Low | High | Derivatization significantly enhances volatility for GC-MS and ionization efficiency for LC-MS, leading to lower limits of detection (LOD) and quantification (LOQ).[3][6][11][12] |
| Selectivity | High (with MS/MS) | High (with MS/MS) | Both methods, when coupled with tandem mass spectrometry (MS/MS), offer high selectivity. Derivatization can sometimes improve chromatographic resolution from isomers.[13] |
| Linearity | Good | Excellent | Derivatized analytes often exhibit a wider linear dynamic range due to improved chromatographic behavior and ionization efficiency.[14][15][16] |
| Precision & Accuracy | Good | Excellent | The improved signal-to-noise ratio and peak shapes of derivatized analytes generally lead to better precision and accuracy.[14][15] |
| Sample Throughput | Higher | Lower | The additional step of derivatization increases sample preparation time, reducing overall throughput.[7] |
| Method Complexity | Lower | Higher | Derivatization introduces an extra step in the workflow, requiring careful optimization and control.[3] |
| Matrix Effects (LC-MS) | More Pronounced | Reduced | Derivatization can shift the analyte to a region of the chromatogram with less matrix interference and improve its ionization efficiency, making it less susceptible to ion suppression.[8] |
| Instrument Compatibility | Primarily LC-MS | GC-MS & LC-MS | Derivatization is essential for GC-MS analysis of oxysterols.[3][4] |
Experimental Workflows and Protocols
To provide a practical understanding, we outline the experimental workflows for both non-derivatized and derivatized analysis of Cholestane-3β,5α,6β-triol-d7.
Workflow for Non-Derivatized Analysis (LC-MS/MS)
This approach is favored for its simplicity and higher throughput, making it suitable for screening large numbers of samples.
Caption: Non-derivatized LC-MS/MS workflow.
Protocol for Non-Derivatized LC-MS/MS Analysis:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add the internal standard solution of Cholestane-3β,5α,6β-triol-d7.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an APCI or ESI source.[17][18]
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for Cholestane-3β,5α,6β-triol-d7.
-
Workflow for Derivatized Analysis (GC-MS)
This classic approach offers excellent sensitivity and chromatographic resolution.
Caption: Derivatized GC-MS workflow.
Protocol for Silylation and GC-MS Analysis:
-
Sample Preparation and Extraction:
-
To the sample containing the internal standard, perform a liquid-liquid extraction (e.g., with hexane:isopropanol) after saponification if necessary to hydrolyze esterified forms.[10]
-
Evaporate the organic extract to complete dryness under nitrogen. It is crucial to ensure the absence of water, as it can interfere with the silylation reaction.[19]
-
-
Derivatization (Silylation):
-
To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][20]
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.[5][20][21]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A low-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient to ensure good separation of the derivatized sterols.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized Cholestane-3β,5α,6β-triol-d7.
-
Conclusion and Recommendations
The choice between derivatized and non-derivatized analysis of Cholestane-3β,5α,6β-triol-d7 is a critical decision that impacts the performance and practicality of the analytical method.
-
Non-derivatized LC-MS/MS is a viable and attractive option when high sample throughput is a priority and the required sensitivity is within the capabilities of the instrument. Its primary advantages are speed and simplicity.
-
Derivatization followed by GC-MS or LC-MS/MS is the method of choice when the highest sensitivity and accuracy are required. For GC-MS, derivatization is mandatory. For LC-MS, derivatization can overcome limitations in ionization efficiency and reduce matrix effects, ultimately leading to more robust and reliable quantification, especially for low-abundance analytes in complex biological matrices.
As a Senior Application Scientist, my recommendation is to carefully consider the specific goals of your research. For exploratory studies or large-scale screening, the speed of non-derivatized LC-MS/MS may be advantageous. However, for clinical applications, biomarker validation, and studies requiring the utmost precision and sensitivity, the investment in developing a robust derivatization-based method will yield more reliable and defensible data.
References
- Enhancing Analytical Sensitivity with Pre-column Derivatization in Mass Spectrometry. (2024, November 27).
- Santa, T. (2016, August 15). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Bioanalysis, 8(18), 1895-1898.
- Oxysterols: Functions, Occurrence, and Analysis Techniques. (2024, March 14).
- Czerwonka, M., et al. (2024, September 5). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 29(18), 4188.
- Oxysterol Derivatization MaxSpec® Kit. (n.d.). Cayman Chemical.
- Griffiths, W. J., et al. (2013). Methods for oxysterol analysis: past, present and future. Biochemical Pharmacology, 86(1), 3-14.
- Sterol Lipids Analysis in Biotechnology and Pharmaceuticals. (n.d.).
- Gas Chromatographic Analysis of Plant Sterols. (2019, July 23). AOCS.
- Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).
- Derivatization in Mass Spectrometry. (2020, November 16). Spectroscopy Online.
- Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. (2020, August 20). Journal of Analytical Toxicology, 44(7), 708-717.
- Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. (2024, December 25). Molecules, 30(1), 1.
- Sterols in infant formulas: validation of a gas chromatographic method. (2017, January 22). Food Additives & Contaminants: Part A, 34(4), 593-602.
- Sterols in infant formulas: validation of a gas chromatographic method. (2017, February 16). Food Additives & Contaminants: Part A, 34(4), 593-602.
- Alvelini, V., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1927-1934.
- Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Journal of Steroid Biochemistry and Molecular Biology, 169, 147-153.
- How to do successful derivatization of sterol? (2018, April 2).
- Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (2019). Metabolites, 9(10), 216.
- Helmschrodt, C., et al. (2013). Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque. Clinica Chimica Acta, 425, 54-60.
- Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. (n.d.). DIAL@UCLouvain.
- Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Journal of Steroid Biochemistry and Molecular Biology, 169, 147-153.
- Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. (2015). Journal of Lipid Research, 56(10), 1915-1926.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 4. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 5. aocs.org [aocs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Sterols in infant formulas: validation of a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dial.uclouvain.be [dial.uclouvain.be]
- 19. researchgate.net [researchgate.net]
- 20. idc-online.com [idc-online.com]
- 21. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3beta,5alpha,6beta-Trihydroxycholestane-d7
Executive Summary & Core Directive
3beta,5alpha,6beta-Trihydroxycholestane-d7 (Cholestane-3,5,6-triol-d7) is a stable isotope-labeled internal standard used primarily in LC-MS/GC-MS applications for quantifying oxidative stress biomarkers.
The Core Directive for disposal is "Solvent-Based Segregation." While the neat solid substance is generally classified as non-hazardous under GHS criteria, it is almost exclusively handled in solution. Therefore, the disposal pathway is dictated by the solvent carrier (e.g., Methanol, Chloroform).
-
Neat Solid: Dispose of as Non-Regulated Chemical Waste (Incineration recommended).
-
In Solution: Segregate based on Halogenated vs. Non-Halogenated solvent content.
Critical Warning: Although this compound contains deuterium (d7), it is a Stable Isotope , not a radioisotope. Do NOT dispose of this in radioactive waste streams unless it has been mixed with actual radiolabels (e.g., ^14C or ^3H).
Material Characterization & Risk Assessment
Before initiating disposal, the operator must understand the physicochemical nature of the material to ensure the "Self-Validating" safety protocols function correctly.
| Property | Description | Operational Implication |
| Chemical Structure | Deuterated Sterol (Lipophilic) | Insoluble in water. Rinsing glassware with water alone is ineffective and leaves residue (cross-contamination risk). |
| Isotope Status | Stable Isotope (Deuterium) | Non-Radioactive. No decay; indefinite shelf-life. High monetary value; verify expiration before disposal. |
| Toxicity Profile | Generally Low / Irritant | Treat as a chemical irritant. Avoid inhalation of dust.[1][2][3] |
| Regulatory Status | Not P-Listed or U-Listed (RCRA) | Disposal is governed by the "Characteristic" of the waste (Ignitability, Toxicity of solvent). |
Procedural Workflows
Scenario A: Disposal of Stock Solutions (Liquid Waste)
This is the most common scenario. The disposal route is determined by the solvent's chemical composition.
Protocol:
-
Identify the Solvent: Check the label of the stock solution.
-
Select Waste Stream:
-
Stream A (Halogenated): If the solvent contains Chloroform, Dichloromethane (DCM), or Methylene Chloride.
-
Stream B (Non-Halogenated): If the solvent is Methanol, Ethanol, Acetonitrile, or Isopropanol.
-
-
Segregation Logic: Never mix Stream A and Stream B. Halogenated waste requires high-temperature incineration to prevent the formation of dioxins. Mixing them forces the entire volume to be treated as Halogenated, significantly increasing disposal costs.[4]
Scenario B: Disposal of Neat Solid (Expired/Degraded)
-
Containment: Keep the substance in its original glass vial. Ensure the cap is tight.[4][5][6]
-
Secondary Packaging: Place the vial into a clear, sealable polyethylene bag.
-
Labeling: Affix a "Chemical Waste" tag. List constituents as: "3b,5a,6b-Trihydroxycholestane-d7 (Solid); Non-hazardous Sterol."
-
Disposal: Deposit in the Solid Chemical Waste drum for incineration. Do not place in regular trash to prevent "unknown white powder" alarms.
Scenario C: Decontamination of Glassware (The "Self-Validating" Step)
Because this is an MS Internal Standard, even trace residues can ruin future quantitation curves (memory effects).
The Triple-Solvent Rinse Protocol:
-
Solvent Selection: Use Methanol or Ethyl Acetate . (Do not use water).
-
Rinse 1: Add solvent to 10% volume. Vortex/Swirl. Decant into Liquid Waste.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Validation: The glassware is now chemically clean. The solvent rinsate carries the hazard and must be treated as Liquid Waste (see 3.1).
Decision Logic Visualization
The following diagram illustrates the decision matrix for disposing of Cholestane-triol-d7.
Figure 1: Decision matrix for the segregation of Cholestane-triol-d7 waste based on physical state and solvent composition.
Regulatory Compliance (RCRA & EPA)
While the sterol itself is not listed, the waste determination is legally required under 40 CFR § 262.11 .
| Waste Component | Likely RCRA Code | Reason for Classification |
| Solid Sterol | None (Non-Regulated) | Not ignitable, corrosive, reactive, or toxic per TCLP. |
| Methanol Solution | D001 (Ignitable) | Flash point < 60°C. |
| Chloroform Solution | D022 (Toxic) | Chloroform is a toxicity characteristic waste. |
| Acetonitrile Solution | D001 (Ignitable) | Flash point < 60°C. |
Compliance Note: If you are in a "Small Quantity Generator" (SQG) lab, you must document that you performed this determination. Keep the SDS of the solvent and the sterol on file.
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 91498, 3beta,5alpha,6beta-Trihydroxycholestane. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
